Mal-amido-PEG12-NHS ester
Description
The exact mass of the compound Maleimide-PEG12-NHS ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZLSLPQXOOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63N3O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-92-5 | |
| Record name | Mal-amido--PEG12-NHS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mal-amido-PEG12-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, mechanism of action, and applications, and provides structured data and detailed experimental protocols to support its use in research and development.
Introduction
This compound is a versatile chemical tool that facilitates the covalent linkage of two different biomolecules. It features three key components: a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] This unique structure allows for a two-step conjugation process, providing a high degree of control and specificity in the creation of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[2][3]
The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[1] The NHS ester, on the other hand, is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide chain.[1] The hydrophilic PEG12 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduces steric hindrance, and can minimize the immunogenicity of the conjugated molecule.[1][2]
Chemical and Physical Properties
This compound is characterized by specific chemical and physical properties that are critical for its effective use in bioconjugation protocols.
| Property | Value | Reference |
| Chemical Formula | C38H63N3O19 | [4] |
| Molecular Weight | 865.92 g/mol | [4] |
| Purity | Typically >90-95% | [3][4] |
| Solubility | Soluble in DMSO and DMF; aqueous solubility is enhanced by the PEG spacer.[5] | [5] |
| Storage | Store at -20°C, desiccated and protected from light.[2] | [2] |
Mechanism of Action
The utility of this compound lies in the orthogonal reactivity of its two functional ends. This allows for a controlled, sequential conjugation of two different molecules.
The bioconjugation process typically follows a two-step reaction pathway:
-
Amine Reaction (NHS Ester) : The NHS ester reacts with a primary amine on the first biomolecule (e.g., a protein or antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[6]
-
Thiol Reaction (Maleimide) : Following the first reaction and removal of excess crosslinker, the maleimide-functionalized biomolecule is introduced to a second biomolecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or a small molecule drug). The maleimide group reacts with the thiol via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5 to 7.5.[5]
It is crucial to control the pH during each step to ensure the specific reactivity of each functional group and to minimize side reactions, such as the hydrolysis of the NHS ester at higher pH.[6]
References
- 1. Mal-amido--PEG12-NHS | 756525-92-5 | Benchchem [benchchem.com]
- 2. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to Mal-amido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation and for the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts
This compound is a versatile chemical tool that facilitates the covalent linkage of two different biomolecules. Its structure is composed of three key functional components:
-
Maleimide (B117702) Group: This group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[][2]
-
NHS Ester (N-hydroxysuccinimide ester): This functional group efficiently couples with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to create a stable amide bond.[3][4][5]
-
PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol (PEG) chain separates the maleimide and NHS ester groups. This hydrophilic spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic properties of the final molecule.[6][7]
Properties and Specifications
A summary of the key quantitative properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2101722-60-3 | [6][7] |
| Molecular Formula | C38H63N3O19 | [7][8] |
| Molecular Weight | 865.9 g/mol | [7][8] |
| Purity | >90-95% | [7][8] |
| Storage Conditions | -20°C, protected from moisture and light | [7][9][10] |
Reaction Chemistry and Specificity
The utility of this compound lies in its ability to facilitate a two-step, controlled conjugation reaction. The distinct reactivity of the NHS ester and the maleimide group allows for the specific linkage of amine-containing and thiol-containing molecules.
NHS Ester Reaction with Primary Amines
The NHS ester reacts with primary amines to form a stable amide bond. This reaction is highly pH-dependent.
| Parameter | Recommended Condition | Reference(s) |
| Optimal pH | 7.2 - 8.5 | [3][4] |
| Reaction Time | 0.5 - 4 hours | [4] |
| Temperature | 4°C to Room Temperature | [4][11] |
It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[3][12]
Maleimide Reaction with Sulfhydryls
The maleimide group undergoes a Michael addition reaction with a sulfhydryl group to form a stable thioether linkage.[2] This reaction is also pH-sensitive.
| Parameter | Recommended Condition | Reference(s) |
| Optimal pH | 6.5 - 7.5 | [13][14] |
| Reaction Time | 30 minutes - 2 hours | [10] |
| Temperature | 4°C to Room Temperature | [10] |
At pH values above 7.5, the maleimide group can react with primary amines and is also more susceptible to hydrolysis, which renders it unreactive.[13][15]
Experimental Protocols
The following are detailed methodologies for performing a two-step conjugation using this compound.
Step 1: Reaction of NHS Ester with an Amine-Containing Protein
Materials:
-
Amine-containing protein (e.g., antibody)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous organic solvent (e.g., DMSO or DMF)[10]
-
Desalting column or dialysis cassette for purification[10]
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[3]
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[3][12] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[12][15]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[16] The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[10]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[4][10]
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or by dialysis against the reaction buffer.[10]
Step 2: Reaction of Maleimide-Activated Protein with a Sulfhydryl-Containing Molecule
Materials:
-
Maleimide-activated protein from Step 1
-
Sulfhydryl-containing molecule (e.g., peptide, small molecule drug)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 6.5-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds[17]
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
Procedure:
-
Sulfhydryl Molecule Preparation: Dissolve the sulfhydryl-containing molecule in the reaction buffer. If the molecule contains disulfide bonds that need to be reduced to free sulfhydryls, treat it with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature.[17]
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein. A 1:1 molar ratio is often a good starting point for peptide conjugation.[16]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 hours at 4°C.[10]
-
Quenching (Optional): To stop the reaction, add a quenching solution containing a free thiol, such as cysteine or β-mercaptoethanol, to react with any unreacted maleimide groups.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted molecules.
Visualizing the Process and Structure
To better understand the structure and the processes involved, the following diagrams have been generated using Graphviz.
Caption: Functional components of this compound.
Caption: Step-wise bioconjugation using this compound.
Caption: Covalent bond formation via NHS ester and maleimide reactions.
References
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Mal-amido--PEG12-NHS | 756525-92-5 | Benchchem [benchchem.com]
- 7. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. neb.com [neb.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. nbinno.com [nbinno.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. interchim.fr [interchim.fr]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Mal-amido-PEG12-NHS ester mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Mal-amido-PEG12-NHS Ester
Introduction
This compound is a heterobifunctional crosslinking reagent widely employed in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] Its structure is composed of three key components: an N-hydroxysuccinimide (NHS) ester, a maleimide (B117702) group, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[3] This unique combination allows for the specific and covalent linkage of two different biomolecules, typically a protein containing primary amines and another molecule possessing a free sulfhydryl group.
The NHS ester provides reactivity towards primary amines (e.g., the ε-amino group of lysine (B10760008) residues), while the maleimide group selectively targets sulfhydryl groups (e.g., the thiol of cysteine residues).[2][3] The hydrophilic PEG12 spacer enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile by minimizing aggregation and immunogenicity.
This guide provides a detailed examination of the mechanism of action, reaction kinetics, and experimental protocols associated with this compound.
Core Mechanism of Action
The functionality of this compound is defined by the distinct reactivity of its two terminal groups, which allows for a controlled, often sequential, two-step conjugation process.
NHS Ester Reaction with Primary Amines
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that couples efficiently with primary amines to form a stable and irreversible amide bond.[4] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[4]
This reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state (-NH2) for the reaction to occur.[5] Therefore, the reaction is typically performed in buffers with a pH range of 7.2 to 8.5.[4][6] At lower pH values, the amine is protonated (-NH3+), rendering it non-reactive.
A critical competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, rendering it inactive. The rate of hydrolysis increases significantly with pH.[4][5] This makes the choice of pH a crucial parameter to balance maximizing amine reactivity while minimizing hydrolytic degradation of the crosslinker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]
- 3. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
Synthesis of Mal-amido-PEG12-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker critical in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This document details the multi-step synthesis, including experimental protocols, purification methods, and characterization of the final product and its intermediates.
Overview of the Synthesis Pathway
The synthesis of this compound is a three-step process commencing with the commercially available Boc-NH-PEG12-COOH. The synthesis involves:
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
-
Maleimide (B117702) Functionalization: Reaction of the primary amine with maleic anhydride (B1165640) to introduce the maleimide functionality.
-
NHS Ester Activation: Activation of the terminal carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent to yield the final amine-reactive crosslinker.
Materials and Properties
A summary of the key reagents and their relevant physical properties is provided in the table below.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| tert-butyl (1-oxo-1-(4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontan-39-yl)amino) -2-carboxylate | Boc-NH-PEG12-COOH | C₃₉H₇₅NO₁₇ | 826.0 | Boc-protected amine, Carboxylic acid |
| 1-amino-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontan-39-oic acid | H₂N-PEG12-COOH | C₃₄H₆₇NO₁₅ | 725.9 | Primary amine, Carboxylic acid |
| 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontan-39-oic acid | Mal-amido-PEG12-acid | C₃₈H₆₉NO₁₈ | 824.0 | Maleimide, Carboxylic acid |
| 2,5-dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontan-39-oate | This compound | C₄₂H₇₂N₂O₂₀ | 921.0 | Maleimide, NHS ester |
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of this compound.
Step 1: Boc Deprotection of Boc-NH-PEG12-COOH
This step involves the acid-catalyzed removal of the Boc protecting group to yield the free primary amine of the PEG linker.
Protocol:
-
Dissolve Boc-NH-PEG12-COOH (1 equivalent) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting crude H₂N-PEG12-COOH can be used in the next step without further purification, or it can be purified by precipitation from cold diethyl ether.
| Parameter | Value |
| Starting Material | Boc-NH-PEG12-COOH |
| Reagents | Dichloromethane (DCM), Trifluoroacetic acid (TFA) |
| Solvent | DCM/TFA (1:1 v/v) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Expected Yield | >95% (crude) |
Step 2: Synthesis of Mal-amido-PEG12-acid
The free amine of H₂N-PEG12-COOH is reacted with maleic anhydride to form a maleamic acid intermediate, which is subsequently cyclized to the maleimide.
Protocol:
-
Dissolve H₂N-PEG12-COOH (1 equivalent) and maleic anhydride (1.2 equivalents) in N,N-dimethylformamide (DMF).
-
Add triethylamine (B128534) (TEA) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours to form the maleamic acid.
-
Add acetic anhydride (3 equivalents) and sodium acetate (B1210297) (0.5 equivalents) to the reaction mixture.
-
Heat the reaction to 50-60°C and stir for 12-16 hours to facilitate cyclization to the maleimide.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a DCM/methanol gradient.
| Parameter | Value |
| Starting Material | H₂N-PEG12-COOH |
| Reagents | Maleic anhydride, Triethylamine (TEA), Acetic anhydride, Sodium acetate |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | Room Temperature (amidation), 50-60°C (cyclization) |
| Reaction Time | 16-22 hours (total) |
| Expected Yield | 70-85% |
Step 3: Synthesis of this compound
The terminal carboxylic acid of Mal-amido-PEG12-acid is activated with N-hydroxysuccinimide (NHS) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent.
Protocol:
-
Dissolve Mal-amido-PEG12-acid (1 equivalent), NHS (1.2 equivalents), and EDC hydrochloride (1.5 equivalents) in anhydrous DCM.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel using a DCM/ethyl acetate gradient to yield the final product as a white solid.
| Parameter | Value |
| Starting Material | Mal-amido-PEG12-acid |
| Reagents | N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Yield | 80-90% |
Purification and Characterization
Purification and characterization at each step are crucial to ensure the quality of the final product.
| Step | Purification Method | Characterization Methods |
| 1. H₂N-PEG12-COOH | Precipitation from diethyl ether | ¹H NMR, Mass Spectrometry |
| 2. Mal-amido-PEG12-acid | Flash column chromatography (Silica gel, DCM/Methanol) | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |
| 3. This compound | Flash column chromatography (Silica gel, DCM/Ethyl Acetate) | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC, FTIR |
Visualizations
The following diagrams illustrate the synthesis workflow and the reaction pathway.
Caption: Overall synthesis workflow for this compound.
Caption: Key reaction steps in the synthesis pathway.
References
Mal-amido-PEG12-NHS Ester: A Technical Guide to Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation and drug delivery. A comprehensive understanding of its solubility is critical for optimizing reaction conditions, ensuring reproducibility, and maximizing the efficacy of conjugated biomolecules.
Introduction to this compound
This compound is a versatile chemical tool featuring a maleimide (B117702) group, an N-hydroxysuccinimide (NHS) ester, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide moiety facilitates covalent bonding with sulfhydryl groups (e.g., in cysteine residues), while the NHS ester reacts with primary amines (e.g., in lysine (B10760008) residues). The hydrophilic PEG12 spacer enhances the water solubility of the molecule and the resulting bioconjugate, reduces steric hindrance, and can minimize the immunogenicity of the conjugated molecule[1][2].
Solubility Profile
The solubility of this compound is a key parameter for its effective use in bioconjugation protocols. While it is not highly soluble in aqueous solutions directly, its PEG spacer significantly improves its solubility characteristics compared to non-PEGylated linkers[2][3]. The compound is readily soluble in common organic solvents, which are often used to prepare stock solutions.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound.
| Solvent/Buffer System | Reported Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | ~10 mM (~8.66 mg/mL) | Solubility can be influenced by salt concentration and pH. It is recommended to first dissolve in an organic solvent[4]. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing concentrated stock solutions[4]. Specific quantitative data is not readily available. |
| Dimethylformamide (DMF) | Soluble | Another common solvent for preparing concentrated stock solutions[4]. Specific quantitative data is not readily available. |
Experimental Protocols
The following sections detail methodologies for determining the solubility of this compound and a general protocol for its use in a two-step bioconjugation reaction.
Protocol for Determining Aqueous Solubility
This protocol is designed to determine the saturation solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator/shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Serial Dilutions: Create a series of dilutions of the stock solution in the desired aqueous buffer in microcentrifuge tubes.
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) with constant agitation for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Observation and Centrifugation: Visually inspect the tubes for any undissolved precipitate. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.
-
Quantification: Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Determination of Solubility Limit: The highest concentration at which no precipitate is observed and the concentration remains stable is considered the saturation solubility.
Protocol for a Two-Step Bioconjugation Reaction
This protocol outlines a general workflow for conjugating two different biomolecules (one with a primary amine and one with a sulfhydryl group) using this compound.
Materials:
-
Amine-containing biomolecule (Protein-NH2)
-
Sulfhydryl-containing biomolecule (Protein-SH)
-
This compound
-
Reaction buffers (e.g., Amine-reactive buffer: PBS, pH 7.2-8.0; Sulfhydryl-reactive buffer: PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
Procedure:
-
Step 1: Reaction with Amine-containing Biomolecule a. Dissolve the amine-containing biomolecule in the amine-reactive buffer. b. Dissolve the this compound in an organic solvent (e.g., DMSO) to prepare a stock solution. c. Add a molar excess of the this compound solution to the biomolecule solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule. d. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. e. Remove the excess, unreacted crosslinker using a desalting column.
-
Step 2: Reaction with Sulfhydryl-containing Biomolecule a. Immediately add the purified, maleimide-activated biomolecule from Step 1 to the sulfhydryl-containing biomolecule in the sulfhydryl-reactive buffer. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. c. Quench any unreacted maleimide groups by adding a quenching reagent if necessary. d. Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography).
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Logical workflow for the preparation and solubility assessment of this compound solutions.
Caption: Experimental workflow for a two-step bioconjugation using this compound.
References
- 1. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 2. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peg-linker.com [peg-linker.com]
An In-depth Technical Guide to Mal-amido-PEG12-NHS Ester and its Analogs for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. This document clarifies the nomenclature, molecular properties, and detailed protocols for its application, with a particular focus on the development of antibody-drug conjugates (ADCs) and other protein modifications.
Core Concepts and Chemical Properties
This compound is a versatile chemical tool featuring a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This architecture allows for the covalent linkage of biomolecules, typically proteins, through a two-step reaction. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on a target protein, while the maleimide group specifically and efficiently reacts with sulfhydryl groups (e.g., cysteine residues) on a second molecule.[1]
It is crucial to distinguish between two closely related compounds often found in literature and commercial sources:
-
This compound: Characterized by the presence of an amide bond adjacent to the maleimide group.
-
Mal-PEG12-NHS ester: Lacks the additional amide group.
This structural difference results in distinct molecular weights and chemical formulas, as detailed in the table below. The PEG12 spacer in both molecules enhances the solubility and flexibility of the resulting conjugate and can reduce the immunogenicity of the conjugated molecule.[1]
Quantitative Data Summary
| Property | This compound | Mal-PEG12-NHS ester |
| Molecular Weight | ~865.92 g/mol [2][3][4][5] | ~794.85 g/mol [6][7][8][9] |
| Molecular Formula | C38H63N3O19[2][3][4][5] | C35H58N2O18[6][7][9] |
| CAS Number | 756525-92-5[3][4] | 2669737-09-9[6][7][9] |
Experimental Protocols
The following are detailed protocols for the use of this compound and its analog in bioconjugation. The principles outlined are broadly applicable to heterobifunctional NHS-PEG-maleimide linkers.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein containing accessible primary amines (Protein-NH2) to a protein with available sulfhydryl groups (Protein-SH).
Materials:
-
Protein-NH2 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein-SH (e.g., enzyme, peptide)
-
This compound or Mal-PEG12-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Preparation of the Linker Stock Solution:
-
Activation of Protein-NH2:
-
Dissolve the Protein-NH2 in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.[10]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[10]
-
-
Removal of Excess Linker:
-
Remove the unreacted linker using a desalting column equilibrated with the Conjugation Buffer.[10] This step is critical to prevent the maleimide groups from being quenched by the quenching buffer in the next step.
-
-
Conjugation to Protein-SH:
-
Immediately add the desalted, maleimide-activated protein to the Protein-SH in the Conjugation Buffer. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[10]
-
-
Quenching of the Reaction:
-
To quench any unreacted maleimide groups, add a sulfhydryl-containing reagent such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted proteins and quenching reagents.[11]
-
Antibody-Drug Conjugation (ADC) Protocol
This protocol outlines the conjugation of a cytotoxic drug (payload) with a free sulfhydryl group to an antibody.
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL in PBS, pH 7.2-7.5
-
This compound
-
Anhydrous DMSO
-
Sulfhydryl-containing drug payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.2-7.5, using a desalting column.[12]
-
-
Activation of the Antibody:
-
Removal of Excess Linker:
-
Remove the unreacted linker using a desalting column equilibrated with PBS.[10]
-
-
Conjugation of the Drug Payload:
-
Dissolve the sulfhydryl-containing drug payload in an appropriate solvent.
-
Add the dissolved drug to the maleimide-activated antibody solution. The molar ratio of drug to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of the ADC:
Visualizations
The following diagrams illustrate the chemical structures and a typical experimental workflow.
Chemical Structures of this compound and Mal-PEG12-NHS ester.
Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling pathway for ADC-mediated cancer cell killing.
References
- 1. Mal-amido--PEG12-NHS | 756525-92-5 | Benchchem [benchchem.com]
- 2. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound - 浙江瑞奥生物科技有限公司 [ruiaobio.com]
- 5. peg-linker.com [peg-linker.com]
- 6. Mal-PEG12-NHS ester, 2669737-09-9 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mal-PEG12-NHS | CAS:2669737-09-9 | Biopharma PEG [biochempeg.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Mal-amido-PEG12-NHS Ester and its Variants for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document will elucidate the chemical and physical properties of this reagent and its structural variants, offer detailed experimental protocols, and present a logical workflow for its application.
Core Concepts and Structural Variations
This compound is a valuable tool in bioconjugation due to its three key components: a maleimide (B117702) group, an N-hydroxysuccinimide (NHS) ester, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. The NHS ester provides efficient coupling to primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, forming stable amide linkages. The hydrophilic PEG12 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.
It is critical for researchers to be aware that several structurally distinct molecules are often referred to by similar names. The presence or absence of an "amido" group in the linker's backbone results in different chemical formulas, molecular weights, and CAS numbers. The following table summarizes the key quantitative data for these common variants to aid in proper identification and use.
Quantitative Data Presentation
Table 1: Chemical Properties of Common Maleimide-PEG12-NHS Ester Variants
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number(s) |
| This compound | C₃₈H₆₃N₃O₁₉ | 865.92 | 2101722-60-3, 756525-92-5 |
| Mal-PEG12-NHS ester | C₃₅H₅₈N₂O₁₈ | 794.85 | 2669737-09-9 |
| This compound (alternative reported) | C₂₉H₄₄N₂O₁₅ | ~660 | 2101722-60-3 |
Note: The C₂₉H₄₄N₂O₁₅ formula is less commonly cited and may represent a different PEG length or a reporting discrepancy. Researchers should always verify the specifications from their supplier.
Table 2: Physical and Handling Properties
| Property | Specification | Source |
| Purity | Typically >90% or >95% | [1][2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Can be diluted into aqueous buffers. | [3][4] |
| Storage | Store at -20°C, desiccated and protected from light. | [5] |
Experimental Protocols
The following is a general two-step protocol for the conjugation of a protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH) using a Mal-(amido)-PEG12-NHS ester.
Materials and Reagents:
-
Mal-(amido)-PEG12-NHS ester
-
Protein-NH₂ (e.g., an antibody)
-
Molecule-SH (e.g., a peptide or small molecule drug)
-
Amine-Coupling Buffer: Amine- and sulfhydryl-free buffer, pH 7.2-8.5 (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5).
-
Thiol-Coupling Buffer: Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 7.2).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Desalting columns for buffer exchange and purification.
-
Quenching buffer (e.g., 1 M Tris or glycine).
Step 1: Reaction of Mal-(amido)-PEG12-NHS Ester with an Amine-Containing Protein (Protein-NH₂)
-
Preparation of Protein-NH₂: Prepare the protein in the Amine-Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Preparation of Crosslinker: Immediately before use, dissolve the Mal-(amido)-PEG12-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Amine-Coupling Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should ideally be less than 10% to maintain protein stability.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Thiol-Coupling Buffer. This step is crucial to prevent the NHS ester from reacting with any primary amines on the Molecule-SH in the subsequent step. The product of this step is the maleimide-activated protein (Protein-Mal).
Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)
-
Preparation of Molecule-SH: Dissolve the thiol-containing molecule in the Thiol-Coupling Buffer. If the molecule has disulfide bonds, it may need to be reduced to generate free thiols prior to this step.
-
Thiol-Coupling Reaction: Add the Molecule-SH to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is typically used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate from excess Molecule-SH and other reaction byproducts using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.
Mandatory Visualization
The following diagram illustrates the logical workflow of the two-step bioconjugation process described above.
References
An In-Depth Technical Guide to the PEG12 Spacer in Bioconjugation
Introduction
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and materials science.[1] The choice of a linker to connect these molecular entities is critical, as it directly influences the stability, solubility, pharmacokinetics (PK), and overall efficacy of the final conjugate.[2][] Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG).
This technical guide provides an in-depth exploration of the PEG12 spacer, a discrete polyethylene glycol linker composed of 12 ethylene (B1197577) glycol units.[4][5] Its defined structure, hydrophilicity, and flexibility make it an invaluable tool for researchers and drug developers, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its core properties, summarize key quantitative data, provide detailed experimental protocols, and visualize its role in critical biological and chemical processes.
Core Properties and Advantages of the PEG12 Spacer
The utility of the PEG12 spacer stems from a unique combination of physicochemical properties that address common challenges in bioconjugation.
-
Enhanced Hydrophilicity and Solubility : Many potent therapeutic agents, such as cytotoxic payloads used in ADCs, are highly hydrophobic.[6][7] This hydrophobicity can lead to aggregation and precipitation of the conjugate, especially at high drug-to-antibody ratios (DARs), compromising manufacturing, stability, and therapeutic efficacy.[7][8] The PEG12 spacer, being inherently hydrophilic, imparts water solubility to the entire conjugate, effectively shielding the hydrophobic payload and preventing aggregation.[4][7][8][9]
-
Flexibility and Steric Hindrance Reduction : The PEG12 spacer provides a flexible, moderate-length chain that acts as a bridge between two conjugated molecules.[][4] This spacing is crucial for minimizing steric hindrance, allowing both the biomolecule (e.g., an antibody) and the attached payload to maintain their native conformations and biological functions.[4]
-
Improved Pharmacokinetics (PK) : PEGylation, the conjugation of PEG chains to molecules, is a well-established strategy for improving a drug's PK profile.[10][11] The hydrophilic PEG12 spacer creates a "hydration shell" around the conjugate, which increases its hydrodynamic size.[7][10] This larger size reduces the rate of renal clearance, leading to a longer circulation half-life and increased overall drug exposure (Area Under the Curve, AUC) in the bloodstream.[2][6][7][10]
-
Biocompatibility and Reduced Immunogenicity : PEG is recognized as a non-toxic and biocompatible polymer.[4][10][12] When used as a linker, it can mask antigenic sites on a therapeutic protein, reducing the likelihood of an immune response and minimizing non-specific interactions with other biological molecules.[][8][10]
Key Applications in Drug Development
The unique properties of the PEG12 spacer have made it a critical component in several advanced therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[] The linker is a pivotal component of ADC design.[2] The PEG12 spacer is frequently incorporated into ADC linkers to:
-
Mitigate hydrophobicity of the payload, enabling the development of stable ADCs with higher DARs.[7][13]
-
Enhance PK properties , leading to prolonged circulation and greater accumulation in tumor tissue.[2]
-
Improve tolerability by reducing off-target toxicity associated with premature drug release or aggregation.[8] The PEG12 spacer can be positioned linearly between the antibody and the payload or as an "orthogonal" or "branched" modifier to further mask hydrophobicity and improve the ADC's pharmacological profile.[2][8][13]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[14][15] A PROTAC consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.[16][17] The linker is not merely a passive spacer but plays a critical role in the PROTAC's efficacy.[14][15] A PEG12 linker:
-
Provides the necessary length and flexibility to allow the two ligands to optimally orient and form a stable ternary complex with the target protein and the E3 ligase.[15]
-
Increases the overall water solubility of the PROTAC molecule, which can improve cell permeability and bioavailability.[15][16][17]
Quantitative Data and Comparative Analysis
The precise length of the PEG spacer can significantly influence the properties of a bioconjugate. While PEG12 offers a favorable balance of properties for many applications, the optimal length is often determined empirically. Below is a summary of data from studies comparing different PEG spacer lengths.
| Property | PEG2 | PEG4 | PEG6 | PEG12 | Reference |
| Hydrophilicity (logD) | -1.95 | - | - | -2.22 | [18] |
| Serum Stability (T½, min) | 246 ± 4 | - | 584 ± 20 | Reversed Trend | [18] |
| Average DAR | - | 2.5 | 5.0 | 3.7 | [19] |
| In a study of bombesin (B8815690) antagonists, serum stability tended to increase with spacer length but this trend appeared to reverse with the PEG12 analog.[18] | |||||
| **In a study of tetrazine linkers, the highest drug-to-antibody ratio (DAR) was achieved with PEG6 and PEG8 spacers, with a lower DAR observed for the PEG12 spacer.[19] |
These data highlight that while increasing PEG length generally enhances hydrophilicity, it can have complex effects on other parameters like stability and conjugation efficiency.[18][19] Studies have suggested that for some ADC linker-payload combinations, the optimal pharmacokinetic profile may plateau at around 8 PEG units.[7] Therefore, PEG12 represents a robust choice that often requires comparison with shorter or longer analogs to achieve optimal performance for a specific application.
Experimental Protocols
Detailed methodologies are crucial for the successful design and synthesis of bioconjugates. Provided below is a representative protocol for the conjugation of an amine-reactive PEG12 linker to a protein, such as an antibody.
Protocol: Amine-Reactive Biotinylation using NHS-PEG12-Biotin
This protocol describes the labeling of a protein with biotin (B1667282) using an N-hydroxysuccinimide (NHS) ester-activated PEG12 linker, a common technique for preparing proteins for detection or purification.[1][20]
A. Materials
-
Protein to be labeled (e.g., antibody at 1-10 mg/mL)
-
EZ-Link™ NHS-PEG12-Biotin (or equivalent)[20]
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 7.2-8.0.[19][20] (Avoid buffers like Tris or glycine (B1666218) which contain primary amines).[20]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the NHS-PEG12-Biotin.[20]
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette for removal of excess biotin reagent.[10][20]
B. Reagent Preparation
-
Equilibrate the vial of NHS-PEG12-Biotin to room temperature before opening to prevent moisture condensation.[20]
-
Prepare a stock solution (e.g., 10 mg/mL or ~10-20 mM) of the NHS-PEG12-Biotin in anhydrous DMSO or DMF immediately before use.[19][20]
-
Prepare the protein in the Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[20]
C. Conjugation Procedure
-
Calculate the required volume of the NHS-PEG12-Biotin stock solution. A 20- to 50-fold molar excess of the biotin reagent to the protein is a common starting point for optimization.
-
Add the calculated amount of the NHS-PEG12-Biotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10] The optimal time and temperature may vary depending on the specific protein's stability.[10][21]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester reagent.[21] Incubate for an additional 15-30 minutes.[21]
D. Purification of the Conjugate
-
Remove the excess, unreacted NHS-PEG12-Biotin and reaction byproducts from the labeled protein using a desalting column or dialysis.[10][22]
-
Follow the manufacturer's instructions for the chosen purification method. For a desalting column, apply the reaction mixture to the equilibrated column and collect the eluate containing the purified biotinylated protein.
-
The purified conjugate can be stored at 4°C for short-term use or at –20°C for long-term storage.[4]
Conclusion
The PEG12 spacer is a highly effective and versatile tool in the field of bioconjugation. Its discrete length, combined with its inherent hydrophilicity, flexibility, and biocompatibility, allows it to significantly enhance the physicochemical and pharmacological properties of complex biomolecules.[4][8] It plays a critical role in overcoming the challenges associated with hydrophobic payloads in ADCs and provides the necessary scaffolding for the efficient function of PROTACs. While the optimal linker design for any given application must be empirically determined, the PEG12 spacer provides a robust and well-characterized starting point for the development of next-generation therapeutics and research tools.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 4. PEG12, CAS 6790-09-6 | AxisPharm [axispharm.com]
- 5. PEG12, 6809-70-7 | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of PEGylation on Drugs' Pharmacokinetic Parameters; from Absorption to Excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. The Essential Role of Linkers in PROTACs [axispharm.com]
- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 18. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
Methodological & Application
Application Notes and Protocols for Mal-amido-PEG12-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules.[1][2] This reagent features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The NHS ester facilitates the formation of stable amide bonds with primary amines (e.g., lysine (B10760008) residues in proteins), while the maleimide group specifically reacts with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[1] The hydrophilic PEG12 spacer enhances the solubility of the crosslinker and the resulting conjugate, minimizes steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1][3]
This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on the creation of antibody-drug conjugates (ADCs) and other protein bioconjugates.
Chemical Structure and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C38H63N3O19 | [4] |
| Molecular Weight | 865.92 g/mol | [4] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | [1] |
| Spacer Arm | 12-unit polyethylene glycol (PEG12) | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF), can be diluted in aqueous buffers | [5] |
| Storage | Store at -20°C, desiccated. Protect from moisture and light. | [1] |
Principle of Bioconjugation
The use of this compound typically involves a two-step sequential conjugation strategy. This approach provides greater control over the conjugation process and minimizes the formation of unwanted crosslinked species.
-
Step 1: Amine Reaction (NHS Ester) : The NHS ester end of the linker reacts with primary amines on the first biomolecule (e.g., an antibody) to form a stable amide bond. This reaction is typically performed at a slightly basic pH (7.2-8.5).
-
Step 2: Sulfhydryl Reaction (Maleimide) : After removing the excess, unreacted linker, the maleimide-activated biomolecule is introduced to a second biomolecule containing a free sulfhydryl group (e.g., a thiol-containing drug or peptide). The maleimide group reacts specifically with the sulfhydryl to form a stable thioether linkage. This reaction is most efficient at a pH range of 6.5-7.5.[2]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Covalently linking a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.[6]
-
Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.
-
Peptide Conjugation: Creating well-defined peptide-protein or peptide-drug conjugates.
-
Surface Modification: Immobilizing proteins or other biomolecules onto surfaces for various applications, including biosensors.[2]
-
PROTAC Development: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation for Antibody-Drug Conjugate (ADC) Preparation
This protocol describes the conjugation of a thiol-containing drug to an antibody using this compound.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing drug
-
Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl and 5 mM EDTA, pH 7.2
-
Quenching Buffer: 1 M Tris or Glycine, pH 7.5
-
Desalting columns or dialysis equipment
-
UV/Vis Spectrophotometer
-
LC-MS system for characterization
Workflow Diagram:
Caption: Workflow for a two-step ADC conjugation.
Procedure:
Part A: Activation of Antibody with this compound
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The optimal molar ratio should be determined empirically. For more dilute protein solutions, a higher molar excess may be required.[8]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column or by dialysis against the Reaction Buffer.
Part B: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Drug
-
Drug Preparation: Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO), and then dilute it into the Reaction Buffer.
-
Conjugation Reaction: Add the thiol-containing drug to the purified maleimide-activated antibody solution. A typical starting point is a 5- to 20-fold molar excess of the drug over the antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as N-ethylmaleimide or free cysteine can be added to react with any remaining free thiols or maleimides, respectively.
-
Final Purification: Purify the resulting ADC using a desalting column, dialysis, or size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.
Protocol 2: Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The DAR, which is the average number of drug molecules conjugated to each antibody, is a critical quality attribute of an ADC.
Method 1: UV/Vis Spectroscopy
This method is suitable if the drug has a distinct UV absorbance from the antibody.
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients.
-
The DAR can be calculated as: DAR = (Molar concentration of drug) / (Molar concentration of antibody).
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more detailed characterization of the ADC, including the distribution of different drug-loaded species.
-
Sample Preparation: The ADC sample may require deglycosylation and/or reduction to separate the light and heavy chains for simpler analysis.
-
LC Separation: Separate the ADC species using a suitable chromatography method, such as reversed-phase or hydrophobic interaction chromatography.
-
MS Analysis: Analyze the eluting species using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species (e.g., antibody with 0, 1, 2, 3, etc., drugs attached). The average DAR can be calculated from the relative abundance of each species.
Illustrative DAR Determination Data:
The following table provides an example of DAR values that could be obtained under different reaction conditions. Note: This is illustrative data based on typical conjugation reactions and should be optimized for your specific system.
| Molar Excess of Linker (Linker:Ab) | Molar Excess of Drug (Drug:Ab) | Incubation Time (NHS ester) | Incubation Time (Maleimide) | Average DAR (by LC-MS) |
| 10:1 | 10:1 | 1 hour, RT | 2 hours, RT | 3.5 |
| 20:1 | 10:1 | 1 hour, RT | 2 hours, RT | 4.2 |
| 20:1 | 20:1 | 2 hours, RT | 4 hours, RT | 6.8 |
| 50:1 | 20:1 | 2 hours, RT | 4 hours, RT | 7.5 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive linker (hydrolyzed NHS ester) - Suboptimal pH - Presence of competing amines or thiols - Insufficient molar excess of linker or drug | - Use fresh, anhydrous DMSO/DMF to dissolve the linker immediately before use. - Ensure the pH of the reaction buffers is within the optimal range (7.2-8.5 for NHS ester, 6.5-7.5 for maleimide). - Use amine-free buffers for the NHS ester reaction. Ensure the thiol-containing molecule is fully reduced. - Increase the molar excess of the linker or drug. |
| Protein Aggregation | - High degree of conjugation - Hydrophobicity of the drug molecule | - Reduce the molar excess of the linker and/or drug to achieve a lower DAR. - The PEG12 spacer of the linker is designed to improve solubility, but if aggregation persists, consider using a more hydrophilic linker or modifying the formulation buffer. |
| High Polydispersity (Broad DAR distribution) | - Inconsistent reaction conditions - Multiple reactive sites on the antibody with varying accessibility | - Precisely control reaction parameters (time, temperature, pH, and stoichiometry). - For more homogeneous ADCs, consider site-specific conjugation strategies, such as using engineered antibodies with specific cysteine or unnatural amino acid incorporation. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of the two-step conjugation process.
Caption: Logical flow of the two-step bioconjugation.
Conclusion
This compound is a versatile and effective crosslinker for the preparation of bioconjugates. Its heterobifunctional nature allows for controlled, sequential conjugation, while the PEG spacer imparts favorable properties to the final product. By carefully controlling the reaction conditions, researchers can achieve efficient conjugation and produce well-defined bioconjugates for a variety of applications in research, diagnostics, and therapeutics. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this reagent in your bioconjugation workflows.
References
- 1. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. gentaur.com [gentaur.com]
- 8. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-amido-PEG12-NHS Ester in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of two different molecules.[1] This reagent is particularly valuable for its ability to connect a molecule with a primary amine to another molecule possessing a free sulfhydryl group. The linker features a maleimide (B117702) group that specifically reacts with sulfhydryl groups (e.g., from cysteine residues in proteins), and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., from lysine (B10760008) residues or the N-terminus of proteins).[2] A polyethylene (B3416737) glycol (PEG) spacer arm, consisting of 12 PEG units, enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments.[1] This versatile tool is widely employed in various applications, including the development of antibody-drug conjugates (ADCs), the creation of fluorescently labeled proteins for imaging and assays, and the surface modification of nanoparticles for targeted drug delivery.
Chemical Properties and Reaction Mechanism
The this compound facilitates a two-step conjugation process. The NHS ester reacts with primary amines at a pH range of 7-9 to form a stable amide bond.[2] Concurrently, the maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5, forming a stable thioether bond.[2] It is crucial to control the pH during the reaction to ensure the specific reactivity of each functional group, as the maleimide group can exhibit some reactivity towards amines at pH values above 7.5.[2]
Applications
Antibody-Drug Conjugates (ADCs)
A prominent application of this compound is in the synthesis of ADCs. In this context, the NHS ester of the linker reacts with lysine residues on a monoclonal antibody (mAb). Subsequently, a cytotoxic drug containing a thiol group is conjugated to the maleimide end of the linker. This approach allows for the targeted delivery of potent drugs to cancer cells, minimizing off-target toxicity. The stability of the maleimide-thiol linkage is a critical factor for the efficacy and safety of the ADC, as premature drug release can lead to systemic toxicity.[3] The thioether bond formed is generally stable, but can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the plasma.[3]
Fluorescent Labeling of Proteins
This crosslinker is also extensively used for attaching fluorescent dyes to proteins for various bio-imaging and analytical applications. A protein of interest is first reacted with the NHS ester of the linker. Then, a fluorescent probe functionalized with a thiol group is added to react with the maleimide group. This method allows for precise control over the labeling process and the creation of well-defined fluorescent protein conjugates. The degree of labeling (DOL), which is the ratio of dye molecules to protein molecules, can be controlled by adjusting the molar ratio of the reactants.[4]
Quantitative Data Summary
The efficiency and outcome of the labeling reaction are influenced by several factors, including the molar ratio of the reactants, protein concentration, pH, and reaction time. The following tables provide a summary of typical reaction conditions and expected outcomes based on available data.
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | NHS Ester Reaction (Amine Coupling) | Maleimide Reaction (Thiol Coupling) |
| pH | 7.2 - 8.5[2] | 6.5 - 7.5[2] |
| Buffer | Phosphate, Borate, or Bicarbonate buffer[4] | Phosphate or HEPES buffer[4] |
| Molar Excess of Linker | 10- to 50-fold excess over the protein[2] | 10- to 20-fold excess of dye/drug over protein[4] |
| Reaction Time | 30 minutes to 2 hours at room temperature[2] | 1 to 2 hours at room temperature[] |
| Temperature | 4°C to Room Temperature[2] | Room Temperature[] |
Table 2: Influence of Molar Ratio on Degree of Labeling (DOL) for Fluorescent Dye Conjugation
| Molar Ratio (Dye:Protein) | Typical Degree of Labeling (DOL) | Reference |
| 5:1 | ~1-2 | General observation |
| 10:1 | ~3-5 | [] |
| 20:1 | ~4-8 | [6] |
Note: The actual DOL can vary depending on the protein, dye, and specific reaction conditions.
Table 3: Stability of Maleimide-Thiol Conjugate
| Condition | Stability Outcome | Notes | Reference |
| In Human Plasma | Susceptible to thioether exchange | Can lead to premature drug release from ADCs. | [7] |
| Presence of Glutathione | Can undergo retro-Michael reaction | Glutathione can facilitate the cleavage of the thioether bond. | [3] |
| Ring Hydrolysis | Increased stability | Hydrolysis of the succinimide (B58015) ring to a succinamic acid derivative prevents the retro-Michael reaction. | [3] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes a general procedure for conjugating a thiol-containing drug to an antibody using this compound.
Materials:
-
Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Thiol-containing drug
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Quenching Solution: (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method such as dialysis or a desalting column against the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[6]
-
-
Activation of Antibody with this compound:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a fresh stock solution of the linker (e.g., 10 mM) in anhydrous DMSO immediately before use.[6]
-
Add a 10- to 50-fold molar excess of the linker solution to the antibody solution.[2] The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle mixing.[2]
-
-
Purification of Activated Antibody:
-
Remove the excess, unreacted linker using a desalting column or dialysis against the Reaction Buffer.
-
-
Conjugation of Thiol-containing Drug:
-
Prepare a stock solution of the thiol-containing drug in a suitable solvent (e.g., DMSO).
-
Add the drug solution to the purified, activated antibody solution. The molar ratio of drug to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A 6:1 ratio has been shown to achieve complete conjugation in some cases.[8]
-
Incubate the reaction for 1 to 2 hours at room temperature.[]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching solution containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.[9]
-
-
Purification of the ADC:
-
Purify the final ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the DAR using methods such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Fluorescent Labeling of a Protein
This protocol outlines the steps for labeling a protein with a thiol-containing fluorescent dye.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Thiol-containing fluorescent dye
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[4]
-
Conjugation Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7-7.5[10]
-
Purification system (e.g., gel filtration column)
Procedure:
-
Protein Preparation:
-
Dialyze the protein against the Labeling Buffer to remove any interfering substances.
-
Adjust the protein concentration to 2-10 mg/mL.[11]
-
-
Activation of Protein with this compound:
-
Prepare a fresh stock solution of the linker in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the linker to the protein solution.
-
Incubate for 1 hour at room temperature with gentle stirring.[12]
-
-
Purification of Activated Protein:
-
Remove excess linker by passing the reaction mixture through a gel filtration column equilibrated with the Conjugation Buffer.
-
-
Conjugation of Fluorescent Dye:
-
Purification of Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a gel filtration column.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[9]
-
References
- 1. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. biotium.com [biotium.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with Mal-amido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the heterobifunctional linker, Mal-amido-PEG12-NHS ester. This linker is designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies (mAbs), facilitating targeted drug delivery to cancer cells.[1][2][3] The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting ADC, potentially improving its pharmacokinetic profile and reducing immunogenicity.[4]
Introduction to this compound in ADC Development
This compound is a non-cleavable linker that connects a thiol-reactive maleimide (B117702) group with an amine-reactive N-hydroxysuccinimide (NHS) ester through a flexible PEG12 spacer.[1][2] The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form stable amide bonds.[3] The maleimide group, on the other hand, specifically reacts with sulfhydryl (thiol) groups, which can be introduced into the cytotoxic payload.[1] This dual reactivity allows for a controlled and stepwise conjugation process.[3]
The PEG12 linker plays a crucial role in optimizing the physicochemical properties of the ADC. The hydrophilic nature of the PEG chain can help to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving overall solubility.[4] This can lead to a more homogeneous and stable ADC product with an improved pharmacokinetic profile, including a longer circulation half-life.[4][5][6]
Key Experimental Protocols
Protocol 1: Antibody-Linker Conjugation
This protocol describes the initial step of conjugating the this compound to the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a calculated molar excess of the linker solution to the antibody solution. A typical starting point is a 5- to 20-fold molar excess of the linker over the antibody. The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or for 2-4 hours at 4°C.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with the reaction buffer.
Protocol 2: Payload Conjugation to Antibody-Linker Intermediate
This protocol outlines the second step, where the cytotoxic payload is attached to the maleimide group of the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate from Protocol 1
-
Thiol-containing cytotoxic payload
-
Anhydrous DMSO or other suitable organic solvent
-
Reaction buffer: PBS, pH 6.5-7.5
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Payload Preparation: Dissolve the thiol-containing payload in a minimal amount of a suitable organic solvent like DMSO.
-
Conjugation Reaction: Add the payload solution to the antibody-linker conjugate solution. A molar excess of the payload (typically 1.5- to 5-fold over the available maleimide groups) is recommended.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C in the dark.
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent such as N-acetylcysteine can be added.
-
Purification: Purify the final ADC from unreacted payload and other impurities using a suitable method such as size exclusion chromatography (SEC).
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR, which is the average number of drug molecules conjugated to one antibody, is a critical quality attribute of an ADC. It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs. The weighted average of the peak areas can be used to calculate the average DAR.
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload), the concentrations of the antibody and the payload can be determined, and the DAR can be calculated.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC and its subunits, allowing for the direct determination of the number of conjugated drug molecules.
Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is the primary method for assessing the purity of the ADC and quantifying the presence of high molecular weight aggregates. Aggregation can negatively impact the efficacy and safety of the ADC.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm the covalent attachment of the payload.
In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity Assays
The potency of the ADC is evaluated in vitro using cytotoxicity assays on cancer cell lines that express the target antigen.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with serial dilutions of the ADC, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Efficacy Studies
The anti-tumor activity of the ADC is evaluated in animal models, typically xenograft models where human cancer cells are implanted in immunocompromised mice. Key parameters to assess include tumor growth inhibition and overall survival.
Data Presentation
The following tables provide a template for summarizing key quantitative data obtained during ADC development.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Value | Method |
| Molar Ratio (Linker:Antibody) | 10:1 | - |
| Molar Ratio (Payload:Linker) | 3:1 | - |
| Average DAR | 3.8 | HIC |
| Conjugation Efficiency | 95% | UV-Vis |
| Monomer Purity | >98% | SEC |
Table 2: In Vitro Cytotoxicity of ADC
| Cell Line | Target Antigen Expression | IC50 (nM) |
| SK-BR-3 (Breast Cancer) | HER2+++ | 0.5 |
| BT-474 (Breast Cancer) | HER2+++ | 1.2 |
| MDA-MB-231 (Breast Cancer) | HER2- | >1000 |
Table 3: Pharmacokinetic Parameters of ADC in a Rodent Model
| Parameter | Value |
| Half-life (t1/2) | ~5 days |
| Clearance (mL/day/kg) | ~5 |
| Area Under the Curve (AUC) | Varies with dose |
Note: The data presented in these tables are representative examples and will vary depending on the specific antibody, payload, and experimental conditions.
Visualizations
Experimental Workflow for ADC Development
Caption: Workflow for the development of an Antibody-Drug Conjugate.
General Mechanism of Action of an ADC
Caption: General mechanism of action of an Antibody-Drug Conjugate.
Signaling Pathway Disruption by a Microtubule Inhibitor Payload
Caption: Signaling pathway disruption by a microtubule inhibitor payload.
Conclusion
The use of this compound offers a versatile and effective strategy for the development of next-generation ADCs. The protocols and characterization methods outlined in these application notes provide a solid framework for researchers to design, synthesize, and evaluate novel ADC candidates with potentially improved therapeutic indices. Careful optimization of the conjugation process and thorough characterization are paramount to achieving a safe and effective therapeutic.
References
- 1. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 2. Mal-PEG12-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Modification Using Mal-amido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker designed for the precise modification of peptides and other biomolecules.[1] This reagent features a maleimide (B117702) group for covalent linkage to thiol-containing residues (such as cysteine) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like the N-terminus of a peptide or the side chain of lysine).[2] The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate while providing flexibility.[1][3] This application note provides detailed protocols for the use of this compound in peptide modification, quantitative data for reaction optimization, and visualizations of experimental workflows and relevant signaling pathways.
This versatile crosslinker is particularly valuable in drug development for creating peptide-drug conjugates (PDCs), where a therapeutic payload is attached to a targeting peptide.[4] It is also widely used in the development of diagnostic probes and for functionalizing peptides for various research applications.[5]
Chemical Properties and Reaction Mechanism
This compound facilitates a two-step or sequential conjugation process. The NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond, while the maleimide group reacts with thiol groups through a Michael addition to form a stable thioether bond.[2][5]
Key Reaction Parameters
The efficiency of the conjugation reactions is highly dependent on the pH of the reaction buffer. The NHS ester-amine reaction is optimal at a pH between 7.2 and 8.5, while the maleimide-thiol reaction proceeds most efficiently at a pH of 6.5 to 7.5.[2][5] Hydrolysis of the NHS ester and the maleimide ring are potential side reactions that can be minimized by controlling the pH and using freshly prepared solutions.[2][5]
Data Presentation: Quantitative Parameters for Peptide Conjugation
The following tables summarize key quantitative data to guide the experimental design for peptide modification using this compound. These values are illustrative and may require optimization for specific peptides and conjugation partners.
| Parameter | NHS Ester Reaction with Primary Amines | Maleimide Reaction with Thiols | Reference |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | [2][5] |
| Recommended Buffer | Phosphate, Borate, Bicarbonate | Phosphate, HEPES | [2][5] |
| Molar Excess of Linker | 10-20 fold | 1:1 (for peptides) | [6] |
| Reaction Time | 1-2 hours at room temperature | 30 minutes to 2 hours at RT | [2][6] |
| Reaction Temperature | 4°C to Room Temperature | Room Temperature | [2][5] |
| Reagent/Solvent | Recommended Concentration/Use | Reference |
| This compound | Prepare fresh in anhydrous DMSO or DMF at ~10 mg/mL. | [2] |
| Peptide | Dissolve in a suitable, amine- and thiol-free buffer at a concentration of 1-5 mg/mL. | |
| Reducing Agent (e.g., TCEP) | 10-50 mM to reduce disulfide bonds if necessary. Remove before maleimide reaction. | |
| Quenching Reagent | 20-50 mM Tris or Glycine to stop the NHS ester reaction. 10-100 fold molar excess of a thiol (e.g., β-mercaptoethanol) for maleimide. |
Experimental Protocols
A two-step sequential conjugation is the recommended approach to ensure specificity, where the less stable NHS ester is reacted first.[5]
Protocol 1: Two-Step Sequential Conjugation - Amine to Thiol
This protocol is ideal when modifying a peptide with a primary amine (e.g., N-terminus) and subsequently conjugating it to a thiol-containing molecule (e.g., a cysteine-containing protein or a therapeutic payload with a thiol group).
Materials:
-
This compound
-
Peptide with a primary amine
-
Thiol-containing molecule
-
Reaction Buffer A (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Reaction Buffer B (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or HPLC for purification
Procedure:
Step 1: Reaction of this compound with the Amine-Containing Peptide
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]
-
Dissolve the amine-containing peptide in Reaction Buffer A to a concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of the dissolved this compound to the peptide solution.[6]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.
Step 2: Reaction of the Maleimide-Activated Peptide with the Thiol-Containing Molecule
-
Immediately add the purified maleimide-activated peptide to the thiol-containing molecule in Reaction Buffer B. A 1:1 molar ratio is often a good starting point for peptide-thiol reactions.[6]
-
If the thiol-containing molecule has disulfide bonds, they must be reduced prior to this step using a reducing agent like TCEP and subsequently removed.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
Monitor the reaction progress using techniques such as HPLC or mass spectrometry.
-
Purify the final peptide conjugate using desalting columns, dialysis, or HPLC.
Mandatory Visualizations
Caption: Experimental workflow for a two-step peptide conjugation.
Caption: PI3K-Akt signaling pathway with a modified peptide inhibitor.
Application Example: Development of a Peptide-Based Inhibitor for the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[7][8] Peptide-based inhibitors can be designed to target specific components of this pathway, such as receptor tyrosine kinases. By conjugating a therapeutic payload or a detection molecule to a targeting peptide using this compound, researchers can develop potent and specific tools for cancer research and therapy.[7]
In a hypothetical scenario, a peptide that specifically binds to an upstream receptor in the PI3K/Akt pathway could be modified. The N-terminus of the peptide would be reacted with the NHS ester of this compound. Subsequently, a cytotoxic drug containing a thiol group could be conjugated to the maleimide end of the linker. This peptide-drug conjugate would then be used to specifically deliver the cytotoxic agent to cancer cells overexpressing the target receptor, thereby inhibiting the PI3K/Akt pathway and inducing cell death.[7] The PEG12 spacer in this conjugate would enhance its solubility and potentially reduce immunogenicity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency (NHS Ester) | - Incorrect pH- Hydrolysis of NHS ester- Competing amines in buffer (e.g., Tris) | - Ensure pH is between 7.2 and 8.5.- Use freshly prepared this compound solution.- Use an amine-free buffer like PBS or borate. |
| Low Conjugation Efficiency (Maleimide) | - Incorrect pH- Thiol groups are oxidized (disulfide bonds)- Hydrolysis of maleimide ring | - Ensure pH is between 6.5 and 7.5.- Reduce disulfide bonds with TCEP prior to reaction.- Avoid pH > 7.5 for the maleimide reaction. |
| Non-specific Labeling | - High pH for maleimide reaction leading to reaction with amines | - Maintain the pH of the maleimide reaction below 7.5. |
| Precipitation of Peptide/Conjugate | - Low solubility of the peptide or the conjugated molecule | - The PEG12 spacer should improve solubility. Consider using a lower concentration of reactants or adding organic co-solvents (e.g., DMSO). |
Storage and Handling
This compound is sensitive to moisture.[2] It should be stored at -20°C in a desiccated environment.[1] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[2] Solutions of the linker should be prepared fresh and used immediately, as the NHS ester can hydrolyze in aqueous solutions.[5]
References
- 1. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Heterobifunctional PEG [jenkemusa.com]
- 4. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. A Peptide‐Conjugated Probe with Cleavage‐Induced Morphological Change for Treatment on Tumor Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Functionalizing Nanoparticles with Mal-amido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel biomaterials. Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker designed to facilitate the covalent attachment of polyethylene (B3416737) glycol (PEG) spacers to nanoparticles and subsequently conjugate thiol-containing molecules. This linker possesses two reactive termini: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the nanoparticle surface, and a maleimide (B117702) group that specifically couples with sulfhydryl (thiol) groups on targeting ligands, peptides, or small molecules.[1] The 12-unit PEG spacer enhances solubility, reduces non-specific protein binding, and provides a flexible linker arm.[1][2]
These application notes provide a comprehensive guide to utilizing this compound for the surface modification of various nanoparticle platforms. Detailed protocols for the two-step conjugation process, characterization of the resulting functionalized nanoparticles, and expected quantitative outcomes are presented.
Two-Step Functionalization Workflow
The functionalization of nanoparticles using this compound is a sequential process. First, the NHS ester end of the linker is reacted with amine groups present on the nanoparticle surface. In the second step, a thiol-containing molecule of interest is conjugated to the maleimide group now displayed on the nanoparticle surface.
Experimental Protocols
The following protocols provide a general framework for the functionalization of amine-presenting nanoparticles. Optimization of reaction conditions, such as molar ratios and incubation times, may be necessary for specific nanoparticle systems and ligands.
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the attachment of this compound to nanoparticles with surface primary amine groups (e.g., aminosilane-coated silica (B1680970) nanoparticles, poly(lactic-co-glycolic acid) (PLGA) nanoparticles with surface amines, or liposomes incorporating amine-functionalized lipids).
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)
Procedure:
-
Reagent Preparation:
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Briefly sonicate the suspension if necessary to ensure it is homogeneous.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker to the estimated surface amine groups is a good starting point.[5]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3] The optimal pH for the NHS ester-amine reaction is between 7.2 and 8.5.[6]
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 10-50 mM.[7]
-
Incubate for 15-30 minutes at room temperature.
-
Purify the resulting maleimide-functionalized nanoparticles (Maleimide-PEG12-NPs) to remove excess linker and reaction byproducts using an appropriate method such as repeated centrifugation and washing, dialysis, or size-exclusion chromatography.[3]
-
-
Storage:
-
Store the purified Maleimide-PEG12-NPs at 4°C in a suitable buffer (e.g., PBS, pH 7.0). For optimal stability of the maleimide group, it is recommended to use the functionalized nanoparticles for the subsequent conjugation step within 1-2 days.
-
Protocol 2: Conjugation of Thiol-Containing Ligands
This protocol outlines the final step of conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide or a thiolated antibody fragment) to the maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-PEG12-NPs (from Protocol 1)
-
Thiol-containing ligand
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.0, containing 1-5 mM EDTA
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (as described above)
Procedure:
-
Ligand Preparation (if necessary):
-
If the thiol groups on the ligand are in an oxidized state (forming disulfide bonds), they must be reduced prior to conjugation.
-
Dissolve the ligand in the Reaction Buffer and add a 5-10 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Disperse the Maleimide-PEG12-NPs in the Reaction Buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension. A 1.5- to 5-fold molar excess of the thiol-containing ligand relative to the surface maleimide groups is recommended.
-
The reaction between maleimide and thiol groups is optimal at a pH between 6.5 and 7.5.[5]
-
Incubate the mixture for 1-2 hours at room temperature with gentle mixing. The reaction is typically rapid.[1]
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles to remove any unreacted ligand using centrifugation, dialysis, or size-exclusion chromatography.
-
-
Characterization and Storage:
-
Characterize the final product using the methods described in the following section.
-
Store the final conjugate at 4°C in a suitable buffer.
-
Characterization and Quantitative Data
Thorough characterization of the functionalized nanoparticles is essential to confirm successful conjugation and to understand the properties of the final product.
Characterization Techniques
A suite of analytical techniques should be employed to characterize the nanoparticles at each stage of the functionalization process.
Expected Quantitative Changes
The following tables summarize the expected changes in key nanoparticle parameters after successful functionalization. The values presented are representative and may vary depending on the specific nanoparticle type, size, and the nature of the conjugated ligand.
Table 1: Change in Hydrodynamic Diameter
| Nanoparticle Stage | Typical Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Bare Amine-NP | 100 ± 5 | < 0.2 |
| Maleimide-PEG12-NP | 120 ± 7 | < 0.2 |
| Ligand-PEG12-NP | 125 ± 8 | < 0.25 |
Data is hypothetical and for illustrative purposes.
Table 2: Change in Zeta Potential
PEGylation is known to shield the surface charge of nanoparticles, leading to a zeta potential closer to neutral.[8][9]
| Nanoparticle Stage | Typical Zeta Potential (mV) |
| Bare Amine-NP (positively charged) | +30 ± 5 |
| Bare Amine-NP (negatively charged) | -35 ± 5 |
| Maleimide-PEG12-NP | -5 ± 3 |
| Ligand-PEG12-NP | -8 ± 4 |
Data is hypothetical and for illustrative purposes.
Table 3: Quantification of PEGylation Efficiency
The degree of PEGylation can be quantified using techniques such as Thermogravimetric Analysis (TGA) or Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[10] TGA measures the weight loss of the organic PEG layer upon heating, while ¹H NMR can be used to quantify the characteristic peaks of the PEG ethylene (B1197577) oxide units.[1]
| Quantification Method | Expected Outcome |
| Thermogravimetric Analysis (TGA) | A significant weight loss step corresponding to the thermal decomposition of the PEG chains, typically between 200°C and 400°C. The percentage of weight loss can be used to calculate the grafting density of the PEG linker. |
| ¹H NMR Spectroscopy | The appearance of a prominent peak around 3.6 ppm corresponding to the repeating methylene (B1212753) protons of the PEG chain. The integration of this peak relative to a known internal standard or characteristic nanoparticle peaks can be used to quantify the amount of conjugated PEG. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation efficiency | - Inactive this compound due to hydrolysis. - Insufficient molar excess of the linker. - Presence of primary amines in the reaction buffer (e.g., Tris). | - Use fresh, anhydrous DMSO or DMF to dissolve the linker immediately before use. - Increase the molar ratio of the linker to the nanoparticles. - Use a non-amine-containing buffer like PBS or HEPES. |
| Low ligand conjugation efficiency | - Oxidized thiol groups on the ligand. - Hydrolysis of the maleimide group at high pH. - Insufficient molar excess of the ligand. | - Treat the ligand with a reducing agent like TCEP prior to conjugation. - Ensure the reaction pH is maintained between 6.5 and 7.5. - Increase the molar ratio of the ligand to the maleimide-functionalized nanoparticles. |
| Nanoparticle aggregation | - Incomplete surface coverage with PEG. - Changes in buffer conditions leading to instability. | - Increase the molar ratio of the PEG linker during the PEGylation step. - Ensure nanoparticles are well-dispersed in the appropriate buffer before and during the reaction. |
Conclusion
This compound is a versatile and effective tool for the functionalization of nanoparticles. The two-step conjugation process allows for the controlled attachment of a hydrophilic PEG spacer followed by the specific coupling of thiol-containing molecules. By following the detailed protocols and employing the appropriate characterization techniques outlined in these application notes, researchers can successfully create tailored nanoparticle systems for a wide range of applications in drug delivery, diagnostics, and beyond.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PEGylation of nanoparticles improves their cytoplasmic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Step Conjugation using Mal-amido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Mal-amido-PEG12-NHS ester for the two-step conjugation of biomolecules. This heterobifunctional crosslinker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents. The protocols outlined below offer a comprehensive workflow from initial protein modification to the final conjugate characterization.
Introduction
The this compound is a versatile crosslinking reagent that facilitates the covalent linkage of two different biomolecules. Its design incorporates three key functional components:
-
N-hydroxysuccinimide (NHS) ester: This amine-reactive group forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies.
-
Maleimide (B117702): This group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues, forming a stable thioether bond.
-
Polyethylene Glycol (PEG)12 Spacer: The 12-unit PEG linker provides a hydrophilic and flexible spacer arm. This enhances the solubility of the resulting conjugate, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.
The two-step conjugation strategy offers a high degree of control over the conjugation process, minimizing the formation of unwanted homodimers and other side products. This is achieved by first reacting the NHS ester with the amine-containing molecule, followed by purification, and then reacting the maleimide group with the sulfhydryl-containing molecule.
Data Presentation
The following table summarizes typical quantitative data associated with the two-step conjugation strategy using Mal-amido-PEG-NHS esters. These values can vary depending on the specific biomolecules and reaction conditions used.
| Parameter | Typical Value/Range | Notes |
| Step 1: NHS Ester Reaction | ||
| Molar Ratio (Linker:Protein) | 10-20 fold excess | A higher excess can increase the degree of labeling but may also lead to protein modification at less accessible sites. |
| Degree of Labeling (DOL) | 4-6 linkers per antibody | This is a typical result for a 20-fold molar excess of linker to a 1-10 mg/mL antibody solution. The desired DOL should be optimized for each specific application. |
| Step 2: Maleimide Reaction | ||
| Molar Ratio (Maleimide-Intermediate:Thiol-Molecule) | 10-20 fold excess | Ensures efficient conjugation to the thiol-containing molecule. |
| Final Conjugate | ||
| Overall Yield | 50-80% | Dependent on the efficiency of both reaction steps and purification recoveries. |
| Stability | ||
| Maleimide Conjugate Stability in Human Plasma | ~50% degradation after 7 days | The thioether bond formed can be susceptible to a retro-Michael reaction, leading to deconjugation.[1] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing protein (e.g., antibody) at 1-10 mg/mL
-
Sulfhydryl-containing molecule (e.g., peptide, drug-linker)
-
Reaction Buffer 1 (Amine Reaction): Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).
-
Reaction Buffer 2 (Thiol Reaction): PBS, pH 6.5-7.5, degassed.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and generate free thiols.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns), size-exclusion chromatography (SEC), or dialysis cassettes.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer).
Protocol 1: Two-Step Conjugation of a Protein and a Thiol-Containing Molecule
This protocol outlines the sequential conjugation of an amine-containing protein to a sulfhydryl-containing molecule.
Step 1: Reaction of this compound with an Amine-Containing Protein
-
Protein Preparation: Prepare the amine-containing protein in Reaction Buffer 1 at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification of the Intermediate: Remove the excess, unreacted crosslinker using a desalting column, SEC, or dialysis equilibrated with Reaction Buffer 2. This step is crucial to prevent the NHS ester from reacting with any primary amines on the sulfhydryl-containing molecule in the next step.
Step 2: Reaction of the Maleimide-Activated Protein with a Sulfhydryl-Containing Molecule
-
Preparation of the Sulfhydryl-Containing Molecule: Dissolve the thiol-containing molecule in degassed Reaction Buffer 2. If the molecule contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to generate free thiols.
-
Conjugation Reaction: Add the purified maleimide-activated protein from Step 1 to the sulfhydryl-containing molecule. A 10- to 20-fold molar excess of the maleimide-activated protein to the thiol-containing molecule is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using light-sensitive molecules.
-
Quenching (Optional): To stop the reaction, add a final concentration of 10-50 mM of a thiol-containing reagent like cysteine or 2-mercaptoethanol (B42355) to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate from excess reagents and byproducts using SEC or dialysis.
Protocol 2: Characterization of the Final Conjugate
-
UV-Vis Spectroscopy: Determine the concentration of the protein and the degree of labeling (if the conjugated molecule has a distinct absorbance).
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to confirm the successful conjugation by observing the expected mass increase corresponding to the addition of the crosslinker and the second molecule.
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to assess its purity and confirm the increase in molecular weight.
-
Size-Exclusion Chromatography (SEC): Evaluate the purity of the conjugate and check for the presence of aggregates.
Visualizations
Caption: Workflow for the two-step conjugation strategy.
Caption: General workflow for ADC development.
References
Application Notes and Protocols for Preparing Antibody-Enzyme Conjugates with Mal-amido-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-enzyme conjugates are invaluable tools in a wide range of biomedical applications, from diagnostics to targeted therapies. The covalent linkage of an enzyme to a monoclonal antibody combines the high specificity of the antibody for its target antigen with the signal amplification capabilities of the enzyme. This synergy enables sensitive detection in immunoassays like ELISA and immunohistochemistry (IHC), and targeted delivery of therapeutic enzymes in drug development.[][2]
The choice of crosslinker is critical for the successful preparation of stable and functional antibody-enzyme conjugates. Mal-amido-PEG12-NHS ester is a heterobifunctional crosslinker that offers several advantages for this purpose. It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins) and a maleimide (B117702) group that specifically reacts with sulfhydryl groups (e.g., from reduced cysteine residues).[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate and reduces steric hindrance.[4] This two-step conjugation strategy allows for controlled and specific coupling of the antibody and enzyme, minimizing the formation of unwanted homodimers.[][5]
These application notes provide a detailed protocol for the preparation, purification, and characterization of antibody-enzyme conjugates using this compound, along with representative data and application-specific protocols for ELISA and IHC.
Data Presentation
Successful conjugation is dependent on optimizing the molar ratios of the antibody, enzyme, and crosslinker. The following table provides a summary of typical experimental parameters and expected outcomes when conjugating a generic IgG antibody to Horseradish Peroxidase (HRP).
| Parameter | Value | Reference |
| Reactants | ||
| Antibody (IgG) Molecular Weight | ~150 kDa | |
| Enzyme (HRP) Molecular Weight | ~44 kDa | [2] |
| Crosslinker (this compound) Molecular Weight | 865.9 g/mol | |
| Reaction Conditions | ||
| Antibody : Crosslinker Molar Ratio | 1 : 10 to 1 : 20 | [6] |
| Activated Antibody : Enzyme Molar Ratio | 1 : 2 to 1 : 4 | |
| Conjugate Characteristics | ||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | |
| Conjugation Efficiency | > 90% | |
| Retained Enzyme Activity | > 85% |
Experimental Protocols
Materials and Reagents
-
Antibody (e.g., monoclonal IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Enzyme with available sulfhydryl groups (e.g., HRP) or an enzyme to be thiolated
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Dithiothreitol - DTT) for antibody hinge disulfide bond reduction (optional, for creating sulfhydryl groups on the antibody)
-
Thiolation reagent (e.g., Traut's Reagent or SATA) for introducing sulfhydryl groups to the enzyme (if not naturally present)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis cassettes
-
Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.5; MES buffer, pH 6.0-6.5)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE and size-exclusion chromatography (SEC) equipment for characterization
Experimental Workflow: Two-Step Conjugation
The following diagram illustrates the two-step process for conjugating an antibody to an enzyme using this compound.
Figure 1. Two-step antibody-enzyme conjugation workflow.
Detailed Protocol
Step 1: Preparation of a Maleimide-Activated Antibody
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or using a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[3]
-
Activation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.[6] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.2-7.5). This step is crucial to prevent the crosslinker from reacting with the enzyme in the next step.
Step 2: Conjugation of the Activated Antibody to the Enzyme
-
Enzyme Preparation: The enzyme must have free sulfhydryl groups. If the enzyme does not have accessible cysteines, they can be introduced by either reducing existing disulfide bonds with a mild reducing agent like DTT or by modifying primary amines with a thiolation reagent like Traut's Reagent or SATA. Follow the manufacturer's protocol for the chosen method. After modification, ensure the enzyme is in a suitable buffer for the maleimide reaction (e.g., PBS, pH 6.5-7.5).
-
Conjugation Reaction: Immediately add the thiol-containing enzyme to the maleimide-activated antibody. A typical molar ratio of activated antibody to enzyme is 1:2 to 1:4. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching (Optional): To stop the reaction, a quenching reagent containing a free thiol (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.
Step 3: Purification and Characterization of the Conjugate
-
Purification: Purify the antibody-enzyme conjugate from unconjugated enzyme and antibody using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size difference between the conjugate and the starting materials.
-
Characterization:
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE under non-reducing and reducing conditions to confirm the covalent linkage and assess the purity. The conjugate will have a higher molecular weight than the individual antibody and enzyme.
-
Size-Exclusion Chromatography (SEC): SEC can be used to determine the extent of aggregation and to separate the conjugate from unreacted components.
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of enzyme molecules conjugated to each antibody can be determined using various methods, including UV-Vis spectrophotometry (by measuring the absorbance of the antibody and the enzyme) or mass spectrometry.
-
Enzyme Activity Assay: Measure the enzymatic activity of the conjugate to ensure that the conjugation process has not significantly impacted the enzyme's function. Compare the activity to that of the unconjugated enzyme.
-
Application Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
Antibody-enzyme conjugates are commonly used as detection reagents in ELISA. The following is a general protocol for a direct ELISA.
Signaling Pathway in ELISA
Figure 2. Signal generation in a direct ELISA.
Protocol:
-
Coating: Coat a 96-well plate with the target antigen (1-10 µg/mL in coating buffer) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Conjugate Incubation: Add the antibody-enzyme conjugate, diluted in blocking buffer to an optimal concentration (typically 0.1-1 µg/mL), to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄ for TMB).
-
Detection: Read the absorbance at the appropriate wavelength using a microplate reader.
Immunohistochemistry (IHC)
Antibody-enzyme conjugates are used to visualize the localization of antigens in tissue sections.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes.
-
Blocking Endogenous Enzymes: If using an HRP conjugate, block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 5% normal serum in PBS).
-
Primary Antibody/Conjugate Incubation: If using an indirect method, incubate with the primary antibody, followed by the enzyme-conjugated secondary antibody. For a direct method, incubate directly with the primary antibody-enzyme conjugate (typically 1-10 µg/mL) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the slides with wash buffer.
-
Substrate Addition: Add the chromogenic substrate (e.g., DAB for HRP) and incubate until the desired color intensity is reached.
-
Counterstaining: Counterstain the tissue with a suitable nuclear stain (e.g., hematoxylin).
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Visualization: Visualize the staining under a microscope.
References
- 2. HRP antibody conjugation protocol [abcam.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 5. Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) | Springer Nature Experiments [experiments.springernature.com]
- 6. Enzyme-antibody conjugation by a heterobifunctional reagent and its application in enzyme-linked immunosorbent assay (ELISA) for the detection of hepatitis B surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-amido-PEG12-NHS Ester Reactions
Welcome to the technical support center for Mal-amido-PEG12-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound linker?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[3][4]
-
A maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) to form stable thioether bonds.[3][5]
The polyethylene (B3416737) glycol (PEG) spacer (PEG12) increases the solubility and flexibility of the resulting conjugate and can reduce the immunogenicity of the labeled molecule.[1][6][7] This linker is commonly used for creating antibody-drug conjugates (ADCs), attaching molecules to surfaces, and preparing protein-peptide conjugates.[1][]
Q2: What are the optimal pH conditions for the reaction?
The NHS ester and maleimide groups have different optimal pH ranges for their reactions.
-
NHS ester reaction with primary amines: The optimal pH range is 7.0-9.0, with the most common range being 7.2-8.5.[2][9][10] Below this range, the amine groups are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[9][10]
-
Maleimide reaction with sulfhydryl groups: The optimal pH range is 6.5-7.5.[2][5] Above pH 7.5, the maleimide group can react with primary amines and is also more susceptible to hydrolysis.[2][11]
For a two-step conjugation, it is recommended to perform the reactions at the respective optimal pH for each step. For a one-pot reaction, a compromise pH of 7.2-7.5 is often used.[2]
Q3: What buffers should I use for the conjugation reaction?
It is critical to use buffers that do not contain primary amines or sulfhydryls, as these will compete with your target molecules for reaction with the linker.
-
Recommended buffers: Phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate buffers are commonly used.[10][12][13]
-
Buffers to avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) buffers contain primary amines and are incompatible with the NHS ester reaction.[2][9] Buffers containing thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol will interfere with the maleimide reaction.
Q4: How should I store and handle this compound?
Mal-amido-PEG12-NHS esters are moisture-sensitive.[1][2]
-
Storage: Store the reagent at -20°C in a desiccated environment.[1][2][14] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][15]
-
Reconstitution: The reagent is not highly soluble in aqueous buffers directly, especially those with high salt concentrations.[2] It should first be dissolved in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then added to the aqueous reaction mixture.[2][9][10] Use reconstituted reagent immediately and do not store it in solution, as the NHS ester will hydrolyze.[2][9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for either the NHS ester or maleimide reaction.[9] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the optimal range for the specific reaction step (pH 7.2-8.5 for NHS ester, pH 6.5-7.5 for maleimide).[5][9] |
| Hydrolysis of NHS Ester: The NHS ester has hydrolyzed due to moisture or prolonged exposure to aqueous buffer.[4][9] | Prepare fresh solutions of the linker immediately before use. Minimize the time the linker is in an aqueous solution before adding it to the protein.[2] Consider performing the reaction at 4°C to slow down hydrolysis, though a longer incubation time may be needed.[9] | |
| Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) or thiols.[2][9] | Use a recommended buffer such as PBS or HEPES. If necessary, perform a buffer exchange of your protein sample using dialysis or a desalting column.[2] | |
| Low Reactant Concentration: The concentration of the protein or the linker is too low, leading to a slow reaction rate that allows for hydrolysis to dominate.[9] | Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended for NHS ester reactions).[9] You can also increase the molar excess of the linker.[2] | |
| Inaccessible Reactive Groups on Protein: The primary amines or sulfhydryl groups on the protein are sterically hindered and not accessible to the linker.[9] | This is an inherent property of the protein. Consider denaturing the protein if its native conformation is not required for the application. | |
| Precipitation During Reaction | Protein Aggregation: The addition of the organic solvent (DMSO/DMF) or a change in pH causes the protein to precipitate.[16] | Ensure the final concentration of the organic solvent is low (typically <10%).[2] Confirm that your protein is soluble and stable in the chosen reaction buffer and pH.[16] |
| High Linker Concentration: A very high molar excess of the linker can sometimes lead to precipitation. | If you are using a large excess of the linker and observing precipitation, try reducing the concentration. | |
| Non-Specific Binding | Reaction with Non-Targeted Residues: At pH values above 7.5, the maleimide group can start to react with primary amines. | Maintain the pH of the maleimide-thiol conjugation step between 6.5 and 7.5.[5] |
| Instability of the Conjugate | Retro-Michael Reaction: The thioether bond formed by the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to dissociation of the conjugate. | While generally stable, this can be a concern for long-term stability. Some strategies to increase stability include using modified maleimides, though this is not applicable to this compound.[17][18] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (Protein-A) to a Thiol-Containing Molecule (Molecule-B)
This is the recommended method to ensure specificity.
A. Materials
-
Protein-A (containing primary amines)
-
Molecule-B (containing a free sulfhydryl group)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-Reactive Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Thiol-Reactive Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Desalting columns
B. Procedure
-
Preparation of Protein-A: Dissolve Protein-A in the Amine-Reactive Buffer to a concentration of 2-5 mg/mL.
-
Preparation of Linker: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Reaction of Linker with Protein-A: Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-A solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with the Thiol-Reactive Buffer.
-
Conjugation to Molecule-B: Immediately add the maleimide-activated Protein-A to a solution of Molecule-B (in Thiol-Reactive Buffer) at a desired molar ratio.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted Molecule-B.
Protocol 2: One-Pot Conjugation
This method is faster but may result in lower yields and less specific conjugation.
A. Materials
-
Protein-A (containing primary amines)
-
Molecule-B (containing a free sulfhydryl group)
-
This compound
-
Anhydrous DMSO or DMF
-
One-Pot Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2-7.5
B. Procedure
-
Preparation of Reactants: Dissolve Protein-A and Molecule-B in the One-Pot Reaction Buffer at the desired molar ratio.
-
Preparation of Linker: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add the dissolved linker to the mixture of Protein-A and Molecule-B. The molar excess of the linker should be optimized based on the concentration of the limiting reactant.
-
Incubation: Incubate for 2 hours at room temperature.
-
Purification: Purify the final conjugate to remove unreacted components.
Visualizations
Caption: Reaction mechanism of this compound.
Caption: Two-step experimental workflow for bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mal-amido--PEG12-NHS | 756525-92-5 | Benchchem [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. Mal-PEG12-NHS ester - Creative Biolabs [creative-biolabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mal-amido-PEG12-NHS Ester
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Mal-amido-PEG12-NHS ester in their experiments. Here you will find troubleshooting guidance and answers to frequently asked questions to help optimize your conjugation reactions and prevent unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker that contains two reactive groups: a maleimide (B117702) and an N-hydroxysuccinimide (NHS) ester.[1][2] These reactive ends are connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4] The NHS ester reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl (thiol) groups (found on cysteine residues) to form stable thioether bonds.[1][5] This molecule is commonly used in bioconjugation, such as in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), to link two different molecules together.[1][3] The PEG spacer enhances solubility and reduces steric hindrance.[4][6]
Q2: What is NHS ester hydrolysis and why is it a concern?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, cleaving the ester and rendering it inactive for conjugation with primary amines.[7][8] This is a significant concern as it directly competes with the desired amidation reaction, leading to a reduced yield of the intended conjugate.[9][10] The rate of hydrolysis is highly dependent on the pH of the solution.[8][11]
Troubleshooting Guide
Issue: Low Conjugation Yield
Low yields in conjugation reactions involving this compound can often be attributed to the hydrolysis of the NHS ester. Below are potential causes and solutions to troubleshoot this common issue.
Q3: My conjugation yield is consistently low. What are the likely causes and how can I improve it?
A3: Low conjugation yield is a frequent problem and can be traced back to several factors, with NHS ester hydrolysis being a primary culprit.[9]
Potential Causes & Solutions:
-
Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. At a low pH, primary amines are protonated and less reactive.[7] Conversely, at a high pH, the rate of NHS ester hydrolysis increases significantly, reducing the amount of active ester available for conjugation.[11][12]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[9][15]
-
Solution: Use amine-free buffers like phosphate-buffered saline (PBS), bicarbonate, HEPES, or borate (B1201080) buffers.[9][13] If your protein is in an amine-containing buffer, a buffer exchange step is necessary before starting the conjugation.[16]
-
-
Hydrolyzed Reagent: The this compound may have hydrolyzed due to improper storage or handling.[9][17]
-
Solution: Store the solid reagent at -20°C under desiccated conditions.[5][6] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][15] Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and discard any unused solution.[9][15]
-
-
Presence of Moisture: NHS esters are moisture-sensitive.[15][18]
-
Solution: Use anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions.[18] Keep exposure to aqueous environments minimal before the conjugation reaction.
-
Quantitative Data Summary
The stability of the NHS ester is critically dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at various pH values.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 25°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
| > 8.5 | Ambient | Minutes |
This data represents general NHS ester stability and serves as a guideline.[11][17][19][20]
Experimental Protocols
Protocol 1: General Two-Step Conjugation using this compound
This protocol describes the conjugation of an amine-containing molecule (Molecule-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-containing molecule (Molecule-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Amine-free Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Reaction of NHS Ester with Amine-Containing Molecule
-
Ensure your Molecule-NH₂ is in the amine-free Conjugation Buffer.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[9]
-
Add the desired molar excess of the crosslinker solution to the Molecule-NH₂ solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[9][15]
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer.[21]
Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule
-
Ensure your Molecule-SH has a free (reduced) sulfhydryl group.
-
Combine the desalted, maleimide-activated Molecule-NH₂ with your Molecule-SH.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]
-
(Optional) Quench the reaction by adding a quenching buffer to consume any unreacted maleimide groups.
Protocol 2: Assessing the Activity of this compound
This protocol allows for a qualitative assessment of whether the NHS ester is still active. The principle is that hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[11][17]
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the this compound in 2 ml of the amine-free buffer. If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.[17]
-
Prepare a control tube with the same buffer (and organic solvent if used).
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution (A_initial).
-
To 1 ml of the NHS ester solution, add 100 µl of 0.5-1.0 N NaOH to induce rapid hydrolysis.[17]
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution (A_final).[17]
Interpretation:
-
If A_final is significantly greater than A_initial, the NHS ester is active.
-
If A_final is not significantly greater than A_initial, the NHS ester has likely already hydrolyzed and is inactive.[17]
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Mal-amido--PEG12-NHS | 756525-92-5 | Benchchem [benchchem.com]
- 2. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. precisepeg.com [precisepeg.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Mal-amido-PEG12-NHS Ester Conjugation
Welcome to the technical support center for Mal-amido-PEG12-NHS ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the function of each reactive group in this compound?
A1: this compound is a heterobifunctional crosslinker with two distinct reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2][3]
-
Maleimide (B117702): Reacts specifically with sulfhydryl (thiol) groups (-SH), such as those on cysteine residues, to form a stable thioether bond.[1][3][4] The polyethylene (B3416737) glycol (PEG) 12 linker provides a hydrophilic spacer that can improve the solubility and stability of the resulting conjugate and reduce immunogenicity.[1][5][6]
Q2: What are the optimal pH ranges for the NHS ester and maleimide reactions?
A2: The two reactions have distinct optimal pH ranges:
-
NHS ester-amine reaction: The optimal pH is typically between 7.2 and 8.5.[2][7] Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[2][7]
-
Maleimide-thiol reaction: This reaction is most efficient and specific at a pH between 6.5 and 7.5.[4][8][9] At a pH above 7.5, the maleimide group can also react with primary amines, and its hydrolysis rate increases.[9][10]
Q3: Can I perform a one-step or a two-step conjugation?
A3: Both one-step and two-step conjugations are possible, but a two-step process is generally recommended to maximize efficiency and minimize side reactions.[9] The choice depends on the specific biomolecules being conjugated.
-
Two-Step Conjugation (Recommended): First, react the NHS ester with the amine-containing molecule at pH 7.2-8.0. Then, purify the PEGylated intermediate to remove excess crosslinker. Finally, react the maleimide group of the intermediate with the thiol-containing molecule at pH 6.5-7.5.[9] This approach provides better control over the reaction and prevents the maleimide group from reacting with any primary amines on the second molecule.
-
One-Step Conjugation: Both molecules are mixed with the crosslinker simultaneously. This is simpler but can lead to a more heterogeneous product mixture and lower yields due to competing side reactions. A compromise pH of 7.2-7.5 is often used.[9]
Q4: How should I store and handle this compound?
A4: this compound is sensitive to moisture.[9] It should be stored at -20°C in a desiccated environment.[3][9] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[9] Reconstitute the reagent in a dry, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7][11] Do not store the reagent in solution, as the NHS ester will hydrolyze over time.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield (NHS Ester Reaction) | Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the NHS ester.[7] | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer at the appropriate pH.[2][7] |
| NHS Ester Hydrolysis: The NHS ester has reacted with water instead of the target amine. This is accelerated by high pH and temperature.[2][12][13] | Work at the lower end of the optimal pH range (7.2-7.5).[7] Perform the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature.[7] Use a higher concentration of the protein to favor the bimolecular reaction over hydrolysis.[7] | |
| Low Molar Excess of Crosslinker: Insufficient crosslinker to drive the reaction to completion. | Increase the molar excess of the this compound. A 10-20 fold molar excess is a common starting point for protein labeling.[8][10] | |
| Low Conjugation Yield (Maleimide Reaction) | Thiol Oxidation: Free thiols have formed disulfide bonds and are no longer available to react with the maleimide.[8] | Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred over DTT as it does not need to be removed before adding the maleimide reagent.[8] Include a chelating agent like EDTA (1-5 mM) in the buffer to prevent metal-catalyzed oxidation.[8] |
| Suboptimal pH: The reaction pH is outside the optimal range of 6.5-7.5.[8] | Ensure the reaction buffer is within the pH 6.5-7.5 range for optimal maleimide-thiol specificity.[4][8] | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimized. | Optimize the molar ratio of the maleimide-functionalized molecule to the thiol-containing molecule. For small peptides, a 2:1 maleimide to thiol ratio has been shown to be effective, while larger proteins may require a higher ratio (e.g., 5:1).[14] | |
| Poor Solubility of Conjugate | Hydrophobic Aggregation: The conjugated molecules may aggregate, especially with high drug-to-antibody ratios. | The PEG12 linker is designed to improve solubility.[1][5] If aggregation is still an issue, consider using a longer PEG linker. |
| Heterogeneous Final Product | Side Reactions: The maleimide group may have reacted with amines at a higher pH. The NHS ester may have reacted with other nucleophiles. | Strictly control the pH for each reaction step in a two-step conjugation protocol.[4][9] Purify the intermediate conjugate after the first reaction step.[9] |
Quantitative Data Summary
Table 1: Influence of pH on NHS Ester Half-Life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2][12] |
| 8.6 | 4 | 10 minutes[2][12] |
Table 2: Recommended Molar Excess of Reagents for Conjugation
| Reaction Type | Reagent | Recommended Molar Excess (Reagent:Biomolecule) | Notes |
| NHS Ester Labeling (Protein) | This compound | 10-20 fold[8][10] | Starting point, optimization may be required. |
| Maleimide-Thiol (Small Peptide) | Maleimide-functionalized molecule | 2:1[14] | Example with cRGDfK peptide. |
| Maleimide-Thiol (Nanobody) | Maleimide-functionalized molecule | 5:1[14] | Example with 11A4 nanobody. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (Amine-containing) to a Peptide (Thiol-containing)
Materials:
-
Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.4)
-
Thiol-containing peptide
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer A: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Reaction Buffer B: 0.1 M Phosphate buffer with 5 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent (optional): TCEP-HCl
-
Desalting column
Procedure:
Step 1: Reaction of NHS Ester with Protein-NH2
-
Ensure the Protein-NH2 is in an amine-free buffer. A buffer exchange may be necessary. The recommended protein concentration is at least 2 mg/mL.[7]
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[6][7]
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS ester.
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with Reaction Buffer B.
Step 2: Reaction of Maleimide with Thiol-Peptide
-
If the peptide contains disulfide bonds, reduce them by incubating with TCEP-HCl according to the manufacturer's protocol.
-
Immediately add the thiol-containing peptide to the purified maleimide-activated protein solution. The molar ratio should be optimized, but a starting point of 1.5-fold molar excess of the peptide can be used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis.
Visualizations
Caption: Two-step conjugation workflow.
References
- 1. Mal-amido--PEG12-NHS | 756525-92-5 | Benchchem [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Troubleshooting Protein Aggregation During Labeling
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent protein aggregation during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation during labeling?
Protein aggregation during labeling can be triggered by a combination of factors that disrupt the delicate balance of forces maintaining a protein's native conformation. Key causes include:
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2][3]
-
Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing agents in the labeling buffer can compromise protein stability.[1][4] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, making them prone to aggregation.[4][5]
-
Hydrophobic Interactions: The conjugation of hydrophobic dyes can increase the nonpolar character of the protein surface, leading to self-association and aggregation.[1][3][6]
-
Electrostatic Mismatches: Alterations in the protein's surface charge due to the conjugation of a charged label or changes in buffer pH can disrupt electrostatic repulsion between protein molecules, promoting aggregation.[1]
-
Conformational Changes: The labeling reagent itself can induce local or global conformational changes in the protein, exposing previously buried hydrophobic regions that can act as nucleation sites for aggregation.[1]
-
Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and aggregation.[1][3][4]
-
Presence of Impurities: Contaminants or small amounts of pre-existing protein aggregates in the initial sample can act as seeds, accelerating the aggregation process.[1][3]
Q2: How does the choice of labeling dye affect protein aggregation?
The properties of the fluorescent dye or label play a crucial role in protein stability. Highly hydrophobic dyes are more prone to induce aggregation by increasing the nonpolar character of the protein surface.[1][6] It is advisable to consider more hydrophilic or sulfonated dyes to improve the water solubility of the final conjugate and reduce the risk of precipitation.[1][7] The size and rigidity of the label can also be a factor; larger, bulkier labels may be more disruptive to the protein's native structure.[1]
Q3: What is the ideal protein concentration for a labeling reaction?
While a higher protein concentration can improve labeling efficiency, it also significantly increases the risk of aggregation.[1][2] The optimal concentration is protein-dependent and should be determined empirically. As a general guideline, it is recommended to start with a lower protein concentration (e.g., 1-2 mg/mL) and gradually increase it if necessary, while carefully monitoring for any signs of aggregation.[1][8] If high final protein concentrations are required, the inclusion of stabilizing excipients in the buffer is highly recommended.[1][4]
Q4: Can the dye-to-protein ratio influence aggregation?
Yes, the molar ratio of the labeling reagent to the protein is a critical parameter. Over-labeling, or a high dye-to-protein ratio, can lead to the modification of multiple surface residues, significantly altering the protein's physicochemical properties and increasing its propensity to aggregate.[1][6] It is crucial to optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability.[1]
Q5: How can I detect and quantify protein aggregation?
Both soluble and insoluble aggregates can be detected and quantified using various analytical techniques:
-
Visual Inspection: Obvious signs of aggregation include visible precipitation or cloudiness in the solution.[1]
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be observed as a rising absorbance baseline at wavelengths around 340 nm.[2]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order soluble aggregates.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of soluble aggregates.[1][9][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your protein labeling experiments.
Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This indicates significant protein aggregation. Here are the steps to troubleshoot this issue:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI).[4][8] For amine-reactive labeling (e.g., NHS esters), a pH of 7.0-9.0 is generally recommended for efficiency, but protein stability is paramount.[8][]
-
Ionic Strength: Low salt concentrations can lead to aggregation for some proteins. Try increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.[1][12]
-
Additives: Incorporate stabilizing excipients into the labeling and storage buffers. Refer to the table below for guidance on selecting appropriate additives and their effective concentrations.[1][4]
-
-
Modify Labeling Parameters:
-
Lower Protein Concentration: Decrease the protein concentration during the labeling reaction.[1] If a high final concentration is necessary, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.
-
Optimize Labeling Stoichiometry: Reduce the molar ratio of the labeling reagent to the protein.[1][6] Perform a titration experiment to determine the optimal ratio that provides sufficient labeling with minimal aggregation.
-
Change the Labeling Reagent: If using a hydrophobic dye, switch to a more hydrophilic or sulfonated alternative.[1][6]
-
-
Control Temperature:
-
Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, although this may require a longer reaction time.[1][]
-
Issue 2: The labeled protein solution appears clear, but subsequent analysis (e.g., SEC, DLS) reveals the presence of soluble aggregates.
Even without visible precipitation, the presence of soluble aggregates can compromise downstream applications.
-
Refine Buffer Composition: The presence of soluble aggregates suggests that the buffer conditions are not optimal. Systematically screen different buffer components, pH values, and additives to identify a formulation that maintains the protein in its monomeric state.[1]
-
Optimize Purification of the Labeled Protein: Immediately after the labeling reaction, purify the conjugate from unreacted dye and any small aggregates that may have formed using a method like SEC. This will also allow for buffer exchange into a stable storage buffer.[1][2]
-
Consider Co-solvents: The addition of co-solvents like glycerol (B35011) or sucrose (B13894) can enhance protein stability.[4] Experiment with different concentrations to find the optimal level of stabilization.
Quantitative Data Summary
The following table summarizes common additives used to prevent protein aggregation and their typical working concentrations.
| Additive Category | Example Additives | Typical Concentration Range | Mechanism of Action |
| Salts | NaCl, KCl | 50-500 mM | Modulates electrostatic interactions that can lead to aggregation.[8][12][13] |
| Osmolytes | Glycerol, Sucrose, Trehalose | 5-20% (v/v) or 0.25-1 M | Promote the native, folded state of the protein by being preferentially excluded from the protein surface.[4][8][14] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions.[4][8][12] |
| Reducing Agents | DTT, TCEP, ß-mercaptoethanol | 0.5-5 mM | Prevents the formation of non-native disulfide bonds which can cause aggregation.[4][8][15] |
| Non-ionic Detergents | Tween 20, CHAPS | 0.01-0.1% (v/v) | Solubilize protein aggregates by interacting with hydrophobic patches.[4][12] |
Experimental Protocols
Protocol 1: Detection and Quantification of Protein Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Methodology:
-
Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the size range of the protein and its potential aggregates. The mobile phase should be optimized to minimize non-specific interactions between the protein and the stationary phase. A common mobile phase consists of a buffered saline solution (e.g., PBS) at a pH that ensures protein stability.[1]
-
Sample Preparation: Filter the protein sample through a low-protein-binding 0.22 µm filter before injection to remove any large, insoluble aggregates. Ensure the sample is in a buffer compatible with the mobile phase.[1]
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the protein sample.
-
Monitor the elution profile using UV detection, typically at 280 nm.[1]
-
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. The percentage of each species can be calculated from the relative peak areas.[1]
Protocol 2: Detection of Protein Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting the presence of protein aggregates.[1][10]
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Allow the instrument to warm up and equilibrate to the desired temperature.
-
Perform a blank measurement using the filtered buffer.[1]
-
-
Data Acquisition:
-
Carefully pipette the protein sample into a clean cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Acquire multiple measurements to ensure reproducibility.[1]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
The presence of larger species (higher hydrodynamic radius) compared to the monomeric protein indicates aggregation.
-
The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.[1]
-
Visualizations
Caption: A workflow for troubleshooting protein aggregation during labeling.
Caption: Workflow for analyzing protein aggregation using SEC and DLS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fidabio [fidabio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein precipitation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
stability issues with Mal-amido-PEG12-NHS ester linkers
Welcome to the Technical Support Center for Mal-amido-PEG12-NHS Ester Linkers. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common stability issues encountered during their experiments.
Troubleshooting Guide
This section addresses specific problems that may arise when using this compound linkers.
Question: Why am I seeing low conjugation efficiency with my primary amine-containing molecule?
Possible Causes and Solutions:
-
NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which is a primary competing reaction to the desired amidation. The rate of hydrolysis increases significantly with pH.[1][2]
-
Solution: Perform the conjugation reaction at a pH between 7.2 and 8.5.[3] While the optimal pH for the NHS ester reaction with primary amines is 8.3-8.5, a lower pH within the recommended range can help minimize hydrolysis.[4] Always prepare the linker solution immediately before use and do not store it in solution.[1][5]
-
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency.[1][4]
-
Solution: Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7.2-8.5.[2] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or desalting columns before starting the conjugation.[1]
-
-
Suboptimal Molar Ratio: An insufficient molar excess of the linker over the amine-containing protein can result in low activation levels.
-
Solution: A 10- to 50-fold molar excess of the linker is generally recommended to achieve sufficient activation, especially for dilute protein solutions.[1]
-
Question: My maleimide-thiol conjugation is failing or showing low yield. What could be the issue?
Possible Causes and Solutions:
-
Maleimide (B117702) Hydrolysis: The maleimide group can also hydrolyze, especially at pH values above 7.5, losing its specificity for sulfhydryl groups.[1] While more stable than the NHS ester, prolonged exposure to aqueous environments can lead to inactivation.[6]
-
Oxidation of Sulfhydryl Groups: Free sulfhydryl groups (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[7]
-
Solution: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[7] TCEP is often preferred as it does not contain thiols and does not require removal before adding the maleimide reagent.[7] If using DTT, it must be removed post-reduction to prevent it from reacting with the maleimide.[7] To prevent re-oxidation, degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[7]
-
-
Incorrect Stoichiometry: The molar ratio of the maleimide to the thiol is crucial for efficient conjugation.
-
Solution: A 10-20 fold molar excess of the maleimide-containing molecule is a common starting point for labeling proteins.[7] However, this may need optimization depending on the specific molecules involved. For instance, for smaller peptides, a lower ratio (e.g., 2:1 maleimide to thiol) might be optimal, while larger molecules might require a higher ratio (e.g., 5:1).[7]
-
Question: I am observing aggregation or precipitation of my protein during the conjugation reaction. How can I prevent this?
Possible Causes and Solutions:
-
Low Solubility of the Linker: Some non-sulfonated NHS ester linkers have poor water solubility and must be dissolved in an organic solvent like DMSO or DMF first.[1][2] Adding a high concentration of organic solvent to the aqueous protein solution can cause precipitation.
-
Hydrophobicity of the Final Conjugate: The addition of the linker and a potentially hydrophobic payload can increase the overall hydrophobicity of the protein, leading to aggregation.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store the this compound linker? A1: The linker is moisture-sensitive and should be stored at -20°C with a desiccant in a dry, inert atmosphere.[1][8] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[1]
Q2: Can I prepare a stock solution of the linker? A2: It is not recommended to store the reagent in solution.[1] Both the NHS ester and maleimide groups are susceptible to hydrolysis. You should dissolve the needed amount of the reagent immediately before use and discard any unused portion of the solution.[1][5] If a stock solution in an anhydrous organic solvent like DMSO or DMF is prepared, it should be used promptly.[4][7]
Reaction Conditions
Q3: What is the optimal reaction order for a two-step conjugation? A3: In a typical two-step conjugation, the amine-containing protein is first reacted with the NHS ester of the linker. After removing the excess, non-reacted linker, the sulfhydryl-containing molecule is added to react with the maleimide group.[1]
Q4: How long should I run the conjugation reactions? A4: The NHS ester reaction is typically incubated for 30 minutes at room temperature or 2 hours at 4°C.[1] The maleimide-thiol reaction is also often incubated for 30 minutes at room temperature or 2 hours at 4°C.[1] However, reaction times can be extended, even overnight, without significant harm, though the reaction is usually complete within the specified time.[1]
Q5: How can I stop the conjugation reaction? A5: To quench the NHS ester reaction, you can add a buffer containing primary amines like Tris or glycine.[2] For the maleimide reaction, you can add a buffer with a high concentration of a free thiol like reduced cysteine or 2-mercaptoethanol.[1]
Data Presentation
Table 1: pH and Temperature Effects on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~180 minutes |
| 8.5 | Room Temperature | ~130 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~110 minutes |
| Data compiled from multiple sources.[2][13][14] |
Table 2: Recommended pH Ranges for this compound Reactions
| Functional Group | Reaction Type | Optimal pH Range | Key Considerations |
| NHS Ester | Amine Conjugation | 7.2 - 8.5 | Hydrolysis increases with pH.[3][4] |
| Maleimide | Thiol Conjugation | 6.5 - 7.5 | Reaction with amines occurs at pH > 7.5.[1][7] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Protein and a Sulfhydryl-Containing Peptide
Materials:
-
Amine-containing protein (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.2)
-
Sulfhydryl-containing peptide
-
This compound linker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate buffer, pH 7.2-7.5
-
Reducing Agent (if needed, e.g., TCEP)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
If necessary, perform a buffer exchange to transfer the amine-containing protein into the Conjugation Buffer.
-
If the sulfhydryl-containing peptide has disulfide bonds, reduce them with TCEP according to the manufacturer's protocol and remove the excess TCEP.
-
Equilibrate the this compound linker vial to room temperature before opening.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Step 1: Reaction with Amine-Containing Protein (NHS Ester Reaction)
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.
-
Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Linker:
-
Remove the excess, non-reacted linker using a desalting column equilibrated with Conjugation Buffer.
-
-
Step 2: Reaction with Sulfhydryl-Containing Peptide (Maleimide Reaction)
-
Immediately add the sulfhydryl-containing peptide to the desalted, maleimide-activated protein. A 1.5- to 2-fold molar excess of the peptide over the protein is a good starting point.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a free thiol, such as reduced cysteine, at a concentration several times higher than the sulfhydryls on the peptide.
-
-
Purification and Analysis:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted peptide and other small molecules.[4]
-
Analyze the conjugate using techniques like SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
-
Visualizations
Caption: Reaction pathways for this compound linker conjugation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 9. Mal-amido-PEG12-acid, 871133-36-7 | BroadPharm [broadpharm.com]
- 10. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Mal-amido-PEG12-NHS Ester Reactions
Welcome to the technical support center for Mal-amido-PEG12-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on pH considerations and troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker used to covalently link two molecules.[1] It contains two reactive groups: a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues in proteins), and an N-hydroxysuccinimide (NHS) ester that reacts with primary amine groups (e.g., from lysine (B10760008) residues or the N-terminus of proteins).[1][2] The polyethylene (B3416737) glycol (PEG) spacer increases the solubility and flexibility of the resulting conjugate.[1] This linker is commonly used in bioconjugation, drug delivery, and surface functionalization.[1]
Q2: What is the optimal pH for the maleimide-thiol reaction?
A2: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[2][3][4] Within this range, the reaction is highly selective for thiol groups.[4] At a pH of 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[4][5]
Q3: What is the optimal pH for the NHS ester-amine reaction?
A3: The optimal pH range for the NHS ester-amine reaction is typically between 7.2 and 8.5.[6][7][8] At lower pH values, the primary amines are protonated and thus less reactive.[7][8] At pH values higher than optimal, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation yield.[7][8]
Q4: Can I perform a one-step or a two-step conjugation with this compound?
A4: Both one-step and two-step conjugation strategies are possible. In a two-step reaction , the amine-containing molecule is first reacted with the NHS ester, and after removing the excess crosslinker, the sulfhydryl-containing molecule is added.[2] This method provides greater control over the conjugation process. In a one-step reaction , both molecules are mixed with the crosslinker simultaneously. For a one-step reaction, a pH of 7.2-7.5 is often used as a compromise to allow both reactions to proceed.[2]
Q5: What are the main side reactions to be aware of?
A5: The primary side reactions are the hydrolysis of the maleimide and NHS ester groups. Both are susceptible to hydrolysis, and the rate of hydrolysis increases with pH.[2][4][6] Above pH 7.5, the maleimide group can also react with primary amines, losing its specificity for thiols.[3][4] Additionally, for peptides with an N-terminal cysteine, a side reaction leading to thiazine (B8601807) rearrangement can occur, especially at physiological or higher pH.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Suboptimal pH: The pH of your reaction buffer may not be optimal for one or both of the reactions. | Verify the pH of your reaction buffer. For two-step reactions, use pH 7.2-8.5 for the NHS ester reaction and pH 6.5-7.5 for the maleimide reaction. For one-step reactions, a compromise of pH 7.2-7.5 is recommended.[2] |
| Hydrolysis of Reagents: The maleimide or NHS ester groups may have hydrolyzed before reacting with your target molecules. This is accelerated by high pH and prolonged reaction times.[4][6] | Use freshly prepared solutions of the this compound. Minimize the reaction time as much as possible. For NHS esters, be aware that the half-life can be as short as 10 minutes at pH 8.6.[6] | |
| Incorrect Stoichiometry: The molar ratio of the crosslinker to your biomolecules may be too low. | For protein labeling, a 10-20 fold molar excess of the maleimide reagent is a common starting point.[3] Optimization of the molar ratios is often necessary. | |
| Lack of Specificity (Cross-reactivity) | High pH for Maleimide Reaction: If the pH is above 7.5, the maleimide group can react with amines in addition to thiols.[3][4] | Ensure the pH for the maleimide-thiol conjugation step is maintained between 6.5 and 7.5 to ensure selectivity for thiols.[3][4] |
| Protein Aggregation after Conjugation | Changes in Protein Surface Properties: The conjugation process can alter the surface charge and hydrophobicity of the protein, leading to aggregation. | Optimize the degree of labeling by adjusting the molar ratio of the crosslinker. Consider including stabilizing agents in your buffer. |
| Inconsistent Results | Buffer Composition: Some buffer components can interfere with the reaction. For example, Tris buffer contains primary amines that will compete with your target molecule for the NHS ester.[6] | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate for NHS ester reactions.[6][10] Ensure your buffers do not contain free thiols (e.g., from DTT) when performing the maleimide reaction.[3] |
Data Presentation
Table 1: pH Influence on NHS Ester Stability
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[6] |
| 8.0 | 4 | 1 hour |
| 8.5 | 25 | ~30 minutes |
| 8.6 | 4 | 10 minutes[6] |
| 9.0 | 25 | <10 minutes |
Table 2: Recommended pH Ranges for this compound Reactions
This table provides a summary of the recommended pH ranges for the individual reactions and potential competing reactions to consider.
| Reactive Group | Target Functional Group | Optimal pH Range | Competing Reactions/Considerations |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[2][3][4] | - Reaction rate decreases below pH 6.5.[3]- Reactivity with amines increases above pH 7.5.[3][4]- Hydrolysis of the maleimide group increases with pH.[4] |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[6][7][8] | - Amine reactivity is low at pH < 7 due to protonation.[7][8]- Hydrolysis of the NHS ester is rapid at pH > 8.5.[6][7] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (Protein-NH₂) to a Thiol-Containing Peptide (Peptide-SH)
Objective: To conjugate a protein containing primary amines to a peptide containing a free sulfhydryl group using a two-step method.
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.4)
-
Peptide-SH
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer A: 0.1 M phosphate (B84403) buffer, pH 7.2-7.5
-
Reaction Buffer B: 0.1 M phosphate buffer with 5 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
Step 1: Reaction of this compound with Protein-NH₂
-
Prepare the Protein-NH₂ solution in Reaction Buffer A at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein-NH₂ solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Step 2: Removal of Excess Crosslinker
-
Remove the excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer B.
Step 3: Reaction with Peptide-SH
-
Immediately add the thiol-activated protein from the previous step to the Peptide-SH solution. A 1.5- to 5-fold molar excess of the maleimide-activated protein over the Peptide-SH is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
Step 4: Quenching (Optional)
-
To quench the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to a final concentration of ~50 mM. Incubate for 30 minutes at room temperature.
Step 5: Purification
-
Purify the final conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted peptide and quenching reagents.
Protocol 2: One-Pot Conjugation
Objective: To conjugate a protein (Protein-NH₂) to a thiol-containing molecule in a single reaction vessel.
Materials:
-
Protein-NH₂
-
Thiol-containing molecule
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M phosphate buffer with 5 mM EDTA, pH 7.2-7.5
-
Purification equipment (e.g., SEC, dialysis)
Procedure:
-
Prepare a solution containing both the Protein-NH₂ and the thiol-containing molecule in the Reaction Buffer.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Add the dissolved crosslinker to the protein/peptide mixture. The optimal molar ratio of the crosslinker to the biomolecules should be determined empirically, but a 10- to 20-fold molar excess over the limiting component is a reasonable starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using an appropriate method such as size exclusion chromatography to separate the desired conjugate from unreacted components and byproducts.
Visualizations
Caption: Reaction mechanism of a two-step conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Relationship between pH and reactivity.
References
- 1. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Purification of Mal-amido-PEG12-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of excess Mal-amido-PEG12-NHS ester following bioconjugation reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure a highly purified final product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my conjugation reaction?
A1: Residual, unreacted this compound can lead to several downstream complications. These include potential batch-to-batch inconsistency, inaccurate characterization of your conjugate (e.g., drug-to-antibody ratio), and possible off-target effects or immunogenicity in in vivo applications. Therefore, thorough purification is a critical step to ensure the quality, safety, and reliability of your final product.
Q2: What are the primary methods for removing this unreacted PEG linker?
A2: The most effective methods for removing the relatively small this compound (Molecular Weight: ~866 g/mol ) from your much larger bioconjugate are based on size-based separation techniques. The three primary methods are:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatography technique that separates molecules based on their hydrodynamic radius.
-
Tangential Flow Filtration (TFF): A rapid and scalable filtration method ideal for buffer exchange and the removal of small molecules.
-
Dialysis: A classic, diffusion-based method for removing small molecules from a sample across a semi-permeable membrane.
Q3: Should I quench the reaction before purification?
A3: Yes, it is highly recommended to quench the reaction before initiating purification. The NHS ester group can remain active for some time and could potentially react with your purification media (e.g., amine-containing resins) or other components. Quenching is typically achieved by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM and incubating for about 30 minutes. This will cap any unreacted NHS esters, rendering them inert.
Q4: Which purification method is the best for my experiment?
A4: The optimal method depends on several factors including your sample volume, the required purity, processing time, and available equipment. The table below provides a comparative overview to aid in your decision-making process.
Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Principle | Separation based on hydrodynamic volume | Size-based separation via a semi-permeable membrane with cross-flow | Diffusion across a semi-permeable membrane based on a concentration gradient |
| Typical Removal Efficiency | >99%[1] | >99%[1] | >95% (dependent on buffer changes and duration)[2] |
| Processing Time | 30-60 minutes per sample | 1-4 hours (scalable for large volumes) | 12-48 hours (with multiple buffer changes)[2] |
| Sample Volume | µL to mL | mL to Liters | µL to Liters |
| Product Yield | High (>95%) | High (>95%) | High (>90%), potential for sample loss during handling |
| Scalability | Limited for large volumes | Highly scalable | Scalable, but can be cumbersome for very large volumes |
| Key Advantage | High resolution | Speed and scalability | Low cost and simple setup |
| Key Disadvantage | Potential for sample dilution | Requires specialized equipment | Time-consuming |
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of conjugate and free linker | - Inappropriate column pore size.- Column overloading.- Non-optimal mobile phase. | - Select a column with a pore size that provides good resolution between your large conjugate and the small (~866 Da) linker.- Ensure the sample volume is no more than 2-5% of the column volume.- Optimize the mobile phase composition (e.g., ionic strength) to minimize secondary interactions. |
| Low product recovery | - Adsorption of the conjugate to the column matrix. | - Use a mobile phase with a slightly higher ionic strength (e.g., 150 mM NaCl).- Consider a different column matrix with lower non-specific binding properties. |
| Peak tailing | - Secondary interactions between the conjugate and the stationary phase. | - Increase the salt concentration in the mobile phase.- Adjust the pH of the mobile phase. |
Tangential Flow Filtration (TFF)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low flux rate | - Membrane fouling.- High sample viscosity. | - Optimize transmembrane pressure (TMP) and cross-flow rate.- If possible, dilute the sample before processing.- Ensure the membrane is compatible with your sample and has been properly cleaned and equilibrated. |
| Incomplete removal of the linker | - Insufficient diafiltration volumes. | - Perform at least 5-7 diafiltration volumes for >99% removal of small molecules.[1] |
| Product loss | - Inappropriate membrane molecular weight cut-off (MWCO).- Aggregation of the conjugate. | - Use a membrane with an MWCO that is significantly smaller than your conjugate (e.g., 30 kDa MWCO for an antibody conjugate).- Optimize buffer conditions (pH, ionic strength) to maintain protein stability. |
Dialysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Residual linker detected after dialysis | - Insufficient dialysis time.- Inadequate buffer volume or infrequent buffer changes. | - Extend the dialysis duration to 24-48 hours.- Use a large volume of dialysis buffer (at least 100-fold the sample volume) and perform at least 3-4 buffer changes.[2] |
| Sample precipitation | - Unfavorable buffer conditions (pH, ionic strength). | - Ensure the dialysis buffer is compatible with your conjugate's stability.- Consider a step-wise dialysis into the final buffer. |
| Sample volume increase | - Osmotic pressure differences between the sample and the dialysis buffer. | - Ensure the osmolarity of the dialysis buffer is similar to that of the sample. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying small to medium-scale reactions (µg to mg).
Materials:
-
Quenched reaction mixture
-
SEC column with an appropriate fractionation range (e.g., for separating >100 kDa from <1 kDa)
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile phase buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
0.22 µm filter
Procedure:
-
System Preparation: Equilibrate the SEC system and column with at least two column volumes of filtered and degassed mobile phase buffer.
-
Sample Preparation: Centrifuge the quenched reaction mixture at 10,000 x g for 5 minutes to pellet any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should be optimized for the specific column but is typically 1-2% of the total column volume.
-
Elution: Elute the sample with the mobile phase at a constant flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks. The larger conjugate will elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy at 280 nm for protein and by a method suitable for detecting the linker if necessary) to identify and pool the fractions containing the purified conjugate.
Protocol 2: Tangential Flow Filtration (TFF)
This protocol is ideal for larger sample volumes and is highly scalable.
Materials:
-
Quenched reaction mixture
-
TFF system with a reservoir, pump, and pressure gauges
-
TFF cassette with an appropriate MWCO (e.g., 30 kDa for an antibody conjugate)
-
Diafiltration buffer (the final desired buffer for your conjugate)
Procedure:
-
System Setup: Install the TFF cassette and flush the system with purified water and then with the diafiltration buffer to remove any storage solutions and to equilibrate the membrane.
-
Sample Loading: Add the quenched reaction mixture to the system reservoir.
-
Concentration (Optional): If the sample is dilute, concentrate it to a more manageable volume by running the system in concentration mode.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.
-
Buffer Exchange: Continue the diafiltration for 5-7 diafiltration volumes (a diafiltration volume is equal to the starting sample volume in the reservoir) to ensure >99% removal of the unreacted linker.
-
Final Concentration and Recovery: Once diafiltration is complete, concentrate the sample to the desired final volume and then recover the purified conjugate from the system.
Protocol 3: Dialysis
This protocol is a simple and cost-effective method suitable for various sample volumes.
Materials:
-
Quenched reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (at least 100-fold the sample volume)
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.
-
Dialysis: Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.
-
Buffer Changes: Allow dialysis to proceed for 4-6 hours, then change the dialysis buffer. Repeat this step at least two more times. For optimal removal, an overnight dialysis after the final buffer change is recommended.
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.
Visualizations
References
challenges in conjugating to sulfhydryl-containing molecules
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sulfhydryl-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for thiol-maleimide conjugation?
A1: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][2][3][4][5] Within this range, the reaction is highly chemoselective for sulfhydryl groups.[1][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][5] Above pH 7.5, the reactivity of maleimides with primary amines (e.g., lysine (B10760008) residues) increases, leading to a loss of selectivity.[1][3] Below pH 6.5, the rate of the desired thiol-maleimide reaction decreases.
Q2: My maleimide (B117702) reagent seems to be inactive. What could be the cause?
A2: Maleimide reagents are susceptible to hydrolysis, especially in aqueous solutions at pH values above 7.5.[2][3] This hydrolysis opens the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols.[2] To avoid this, always prepare aqueous solutions of maleimide reagents immediately before use and consider storing stock solutions in a dry, biocompatible organic solvent like DMSO or DMF.[3][6]
Q3: How can I confirm that I have free sulfhydryl groups available for conjugation?
A3: The number of free sulfhydryl groups can be quantified using Ellman's reagent (DTNB, 5,5′-dithio-bis-(2-nitrobenzoic acid)).[7][8][9] This reagent reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm.[7][9] By comparing the absorbance of your sample to a standard curve of a known sulfhydryl-containing compound like cysteine, you can determine the concentration of free thiols in your solution.[7][9]
Q4: What is the difference between TCEP and DTT for reducing disulfide bonds?
A4: Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective at reducing disulfide bonds to generate free thiols.[8][10] However, TCEP is often preferred because it is a non-thiol-containing reducing agent and does not need to be removed before adding the maleimide reagent.[8][11][12] DTT, being a thiol-containing compound, will compete with your molecule of interest for the maleimide and must be completely removed after reduction, typically by desalting or dialysis.[8][11][13]
Q5: How can I improve the stability of my final thiol-maleimide conjugate?
A5: The thioether bond formed during conjugation can be reversible via a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[3][4] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by briefly raising the pH to 8.5-9.0.[3][14] This ring-opened product is significantly more stable and resistant to thiol exchange.[1][15][16]
Troubleshooting Guide
This section addresses common problems encountered during sulfhydryl conjugation.
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| No available free thiols | Cysteine residues may be present as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[6][8] Reduce the disulfide bonds using TCEP or DTT prior to conjugation.[8][13] |
| Maleimide reagent is hydrolyzed | The maleimide ring is unstable in aqueous solutions, especially at pH > 7.5.[2] Always use freshly prepared maleimide solutions.[2] Store stock solutions in anhydrous DMSO or DMF.[3] |
| Incorrect reaction pH | The optimal pH for thiol-maleimide conjugation is 6.5-7.5.[1][3] Verify and adjust the pH of your reaction buffer. |
| Presence of competing thiols | If DTT was used for reduction, it must be completely removed before adding the maleimide reagent. Use a desalting column or dialysis for removal.[11] TCEP is a non-thiol reducing agent and does not require removal.[8][11] |
| Re-oxidation of sulfhydryl groups | Free thiols can re-oxidize to form disulfide bonds. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[8] |
Problem 2: Off-Target Reactions and Product Heterogeneity
| Potential Cause | Recommended Solution |
| Reaction with amines | At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).[1][3] Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols.[1] |
| Thiazine (B8601807) rearrangement | When conjugating to a molecule with an N-terminal cysteine, the conjugate can undergo rearrangement to form a stable thiazine ring, especially at neutral or basic pH.[3][17] To prevent this, perform the conjugation at a more acidic pH (~5.0) or acetylate the N-terminal amine.[8][17] |
| Retro-Michael reaction (thiol exchange) | The formed thioether bond is reversible and can lead to payload exchange in vivo.[3] After conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable, irreversible bond.[3] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
This protocol describes a general method for reducing disulfide bonds in proteins to generate free sulfhydryl groups.
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[6][11]
-
Prepare TCEP Stock: Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water).
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to a final TCEP concentration of 5-10 mM.[11] A 10-20 fold molar excess over the protein is a common starting point.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.[11][13]
-
Proceed to Conjugation: The reduced protein is now ready for direct use in the conjugation reaction without the need to remove the TCEP.[8][12]
Protocol 2: Quantification of Free Sulfhydryls (Ellman's Assay)
This protocol allows for the determination of free thiol concentration in a sample.
-
Prepare Buffers and Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[7]
-
Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[7]
-
Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in Reaction Buffer. Create a dilution series (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25, 1.50 mM) for the standard curve.[7]
-
-
Assay Procedure:
-
Measurement and Calculation:
Visual Guides
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. bachem.com [bachem.com]
Validation & Comparative
A Head-to-Head Comparison: Mal-amido-PEG12-NHS Ester vs. Other PEG Linkers in Bioconjugation
In the landscape of advanced drug development and bioconjugation, the choice of a chemical linker is a critical determinant of the therapeutic efficacy, stability, and overall performance of complex biologics like antibody-drug conjugates (ADCs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of Mal-amido-PEG12-NHS ester with other PEG linker alternatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
This compound is a heterobifunctional linker featuring a maleimide (B117702) group for thiol-specific conjugation and an N-hydroxysuccinimide (NHS) ester for amine-reactive coupling, connected by a discrete 12-unit PEG chain.[1] This architecture allows for the precise and stable linkage of biomolecules, such as antibodies, to therapeutic payloads. The PEG spacer not only enhances the water solubility of the conjugate but also provides a flexible connection that can reduce steric hindrance and improve the pharmacokinetic profile.[2][3]
Comparative Analysis of PEG Linker Performance
The performance of a PEG linker in a bioconjugate is influenced by several factors, most notably the length of the PEG chain. The choice of linker involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.
Physicochemical Properties of Common PEG Linkers
The following table summarizes the key physicochemical properties of this compound and other representative PEG linkers.
| Linker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Ends | Key Features |
| This compound | ~795 | ~58.5 | Maleimide, NHS ester | Mid-length PEG spacer providing a balance of hydrophilicity and reach.[4] |
| Mal-amido-PEG4-NHS ester | ~499 | ~24.1 | Maleimide, NHS ester | Short PEG spacer, may be advantageous for creating compact conjugates. |
| Mal-amido-PEG24-NHS ester | ~1292 | ~99.3 | Maleimide, NHS ester | Long PEG spacer, offers enhanced solubility and potential for longer in vivo half-life. |
| SMCC | 334.32 | ~11.6 | Maleimide, NHS ester | Non-PEGylated, hydrophobic linker providing a rigid connection.[5][6] |
Impact on In Vivo Half-Life and In Vitro Cytotoxicity
The length of the PEG linker has a profound impact on the pharmacokinetic profile and in vitro potency of bioconjugates, particularly ADCs.
| Linker Type | In Vivo Half-Life Extension (vs. SMCC) | In Vitro Cytotoxicity Reduction (vs. SMCC) | Key Observations |
| SMCC (No PEG) | - | - | Shorter half-life due to hydrophobicity and potential for aggregation.[7] |
| Short-Chain PEG (e.g., PEG4) | Moderate | Minimal | Can improve solubility without significantly compromising cytotoxicity. |
| Mid-Chain PEG (e.g., PEG12) | Significant | Moderate | Offers a balance between improved pharmacokinetics and retained potency. |
| Long-Chain PEG (e.g., 4kDa) | 2.5-fold | 4.5-fold | Significantly extends circulation time but can reduce cytotoxic activity.[8][9] |
| Long-Chain PEG (e.g., 10kDa) | 11.2-fold | 22-fold | Dramatically increases half-life at the cost of substantially lower in vitro potency.[8][9] |
Data synthesized from studies on affibody-drug conjugates. Actual values are dependent on the specific antibody, payload, and cell line used.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine (B10760008) residues.
Materials:
-
Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Thiol-containing drug (e.g., MMAE)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of Antibody with Linker:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Add the linker stock solution to the antibody solution at a 10-fold molar excess. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of Maleimide-Activated Antibody:
-
Remove excess, unreacted linker by SEC using a column pre-equilibrated with Reaction Buffer.
-
Pool the fractions containing the antibody.
-
-
Conjugation of Drug to Activated Antibody:
-
Prepare a 10 mM stock solution of the thiol-containing drug in DMSO.
-
Add the drug solution to the purified maleimide-activated antibody at a 5-fold molar excess over the antibody.
-
Incubate the reaction for 4 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 20 mM to react with any remaining maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Final Purification and Characterization:
-
Purify the ADC using SEC to remove unconjugated drug and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) and/or UV-Vis spectroscopy.[10]
-
Protocol 2: Serum Stability Assay of an Antibody-Drug Conjugate
This protocol outlines a method to assess the stability of an ADC in serum over time.
Materials:
-
Purified ADC
-
Human or mouse serum
-
PBS, pH 7.4
-
Affinity capture beads (e.g., Protein A)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
LC-MS system for analysis
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in serum and in PBS (as a control).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Store samples at -80°C until analysis.
-
-
ADC Capture:
-
Add an appropriate amount of affinity capture beads to each thawed serum sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the ADC.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the ADC from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Neutralize the eluate by adding Neutralization Buffer.
-
-
Analysis:
Visualizing the Concepts
Diagrams created using Graphviz to illustrate key processes and relationships.
References
- 1. precisepeg.com [precisepeg.com]
- 2. ADC Plasma Stability Assay [iqbiosciences.com]
- 3. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 4. SMCC-PEG12-NHS [nanocs.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Bioconjugation: A Guide to Alternatives for Mal-amido-PEG12-NHS Ester
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates. The Mal-amido-PEG12-NHS ester is a widely used heterobifunctional crosslinker, prized for its ability to connect amine- and thiol-containing molecules via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. However, the evolving landscape of bioconjugation demands a nuanced understanding of the available alternatives, each offering distinct advantages and disadvantages. This guide provides an objective comparison of alternatives to the constituent parts of this compound—the amine-reactive N-hydroxysuccinimide (NHS) ester, the thiol-reactive maleimide (B117702), and the PEG linker—supported by experimental data to inform the rational design of next-generation bioconjugates.
Amine-Reactive Moiety: Beyond NHS Esters
The NHS ester is a mainstay for targeting primary amines, such as those on lysine (B10760008) residues. However, its susceptibility to hydrolysis can be a limitation. Here, we compare it with a key alternative.
Tetrafluorophenyl (TFP) Esters
TFP esters represent a significant alternative to NHS esters, offering enhanced stability in aqueous solutions. This increased stability can lead to higher conjugation efficiencies, particularly in reactions conducted at a basic pH.[1][2]
| Feature | NHS Ester | TFP Ester | Key Findings |
| Reaction pH | Optimal at pH 7.2-8.5[3] | Optimal at a slightly higher pH than NHS esters[4] | TFP esters are less prone to hydrolysis at basic pH, allowing for more flexible reaction conditions.[1] |
| Hydrolytic Stability | Susceptible to hydrolysis, especially at higher pH[1] | More stable against hydrolysis compared to NHS esters[1][5] | TFP esters exhibit a significantly longer half-life in aqueous buffers, leading to potentially higher yields.[1] |
| Reaction Kinetics | Generally fast reaction with primary amines | Comparable or slightly slower reaction rates than NHS esters[6] | While NHS esters might react slightly faster, the higher stability of TFP esters can result in a greater overall yield of the desired conjugate.[6] |
| Conjugation Efficiency | Can be reduced by competing hydrolysis | Often results in higher conjugation efficiency due to lower hydrolysis rates[5] | Studies have shown that TFP esters can achieve a higher degree of labeling under similar reaction conditions compared to NHS esters.[5] |
Thiol-Reactive Moiety: Alternatives to Maleimide
The maleimide group is highly selective for thiols on cysteine residues, but the resulting thioether bond can exhibit instability in vivo due to a retro-Michael reaction.[7] This has prompted the development of more stable alternatives.
Vinyl Sulfones and Next-Generation Maleimides
Vinyl sulfones form a stable, irreversible thioether bond, offering a significant advantage in applications requiring long-term stability.[7] Next-generation maleimides, such as self-hydrolyzing maleimides, have been engineered to improve the stability of the conjugate.[8]
| Feature | Maleimide | Vinyl Sulfone | Next-Generation Maleimide (Self-Hydrolyzing) | Key Findings |
| Bond Stability | Reversible (susceptible to retro-Michael reaction and thiol exchange) | Irreversible and highly stable thioether bond[7] | Irreversible upon hydrolysis, significantly more stable than traditional maleimides[8] | Vinyl sulfones and next-generation maleimides offer superior stability for in vivo applications. A study showed that a mono-sulfone-PEG adduct retained >90% conjugation after 7 days in the presence of glutathione, while the maleimide-PEG adduct retained <70%.[9] |
| Reaction Kinetics | Fast reaction at pH 6.5-7.5[10] | Generally slower reaction rate than maleimides[7] | Rapid reaction followed by rapid intramolecular hydrolysis[8] | Maleimides offer faster kinetics, which can be advantageous for time-sensitive reactions.[11] |
| Specificity | Highly selective for thiols at pH 6.5-7.5[10] | Good selectivity for thiols, but can react with other nucleophiles at higher pH[7] | Highly selective for thiols | All three moieties exhibit good thiol selectivity under optimized conditions. |
| In Vivo Payload Retention | Prone to premature payload release[10] | High payload retention due to stable linkage | Significantly reduced payload shedding compared to conventional maleimides[8] | A study comparing a self-stabilizing maleimide ADC to a conventional one showed significantly less payload loss over a 7-day period in a rat model.[8] |
Hydrophilic Linker: Alternatives to PEG
Poly(ethylene glycol) (PEG) has been the gold standard for hydrophilic linkers, improving solubility and pharmacokinetic profiles. However, concerns about potential immunogenicity and non-biodegradability have driven the search for alternatives.[12]
Polysarcosine (PSar) and Polypeptides
Polysarcosine, a polypeptoid, and various polypeptide sequences are emerging as promising biodegradable and potentially less immunogenic alternatives to PEG.[12][13]
| Performance Metric | Polysarcosine (PSar) Linker | Polypeptide Linker | PEG Linker | Key Findings |
| Drug-to-Antibody Ratio (DAR) | High DAR (e.g., 8) is achievable with good physicochemical properties[12] | Tunable; can support high DAR depending on the sequence | High DAR often leads to aggregation and poor pharmacokinetics[12] | PSar is particularly effective at masking payload hydrophobicity, enabling higher drug loading without compromising stability.[11] |
| In Vitro Cytotoxicity (IC50) | Comparable or slightly higher potency in some studies[12] | Dependent on the specific linker and payload combination | Standard benchmark for in vitro potency | PSar- and polypeptide-conjugated ADCs generally maintain high cytotoxic activity.[3][12] |
| In Vivo Efficacy | Superior tumor growth inhibition in some preclinical models[13] | Can enhance in vivo stability and efficacy compared to some traditional linkers[12] | Effective, but can be limited by clearance mechanisms | PSar-ADCs can exhibit enhanced tumor accumulation and therapeutic effect.[13] |
| Pharmacokinetics (PK) | Slower clearance rates and longer half-life compared to equivalent length PEG[11] | Can be engineered for improved stability and circulation time[12] | Prone to accelerated blood clearance in the presence of anti-PEG antibodies[12] | PSar demonstrates a "stealth" property that can lead to improved circulation times.[11] |
| Immunogenicity | Considered non-immunogenic[12] | Generally low immunogenicity, especially when using naturally occurring amino acids[12] | Can elicit anti-PEG antibodies, leading to accelerated clearance[12] | PSar and polypeptides offer a significant advantage in reducing the risk of immunogenic responses. |
| Biodegradability | Biodegradable[13] | Biodegradable into natural amino acids[12] | Non-biodegradable[12] | The biodegradability of PSar and polypeptides addresses concerns about long-term accumulation and toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of bioconjugation reagents. Below are protocols for key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates (ADCs) using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an ADC.[6][8][14][15][16][17][18]
Materials:
-
Target-positive (Ag+) and target-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibody-Drug Conjugate (ADC) stock solution
-
Unconjugated antibody (control)
-
Free cytotoxic payload (control)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15][19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified incubator.[15]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[12]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[15][19]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17] A reference wavelength of >650 nm can be used for background correction.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve (cell viability vs. log of ADC concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism) with a four-parameter logistic (4PL) curve fit.[14]
Protocol 2: In Vitro Plasma Stability Assay of Bioconjugates
This protocol describes a general method to assess the stability of a bioconjugate in plasma.[20][21][22][23][24]
Materials:
-
Bioconjugate of interest
-
Human, rat, or mouse plasma (citrate- or heparin-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
Immunocapture reagents (e.g., anti-human Fc antibody-coated beads) (optional, for ADCs)[20]
Procedure:
-
Sample Preparation: Spike the bioconjugate into pre-warmed plasma at a final concentration of, for example, 100 µg/mL. Prepare a control sample by spiking the bioconjugate into PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma/PBS mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing cold protein precipitation solution to stop the reaction and precipitate plasma proteins. Vortex and centrifuge to pellet the precipitated proteins.[22]
-
Sample Analysis (for ADCs):
-
Immunocapture: For a more detailed analysis of ADCs, the sample can be subjected to immunocapture to isolate the ADC and any antibody-related species.[20][21]
-
LC-MS/MS Analysis: Analyze the supernatant (from protein precipitation) or the eluate (from immunocapture) by LC-MS/MS to quantify the amount of intact bioconjugate, free payload, and/or payload conjugated to plasma proteins like albumin.
-
-
Data Analysis: Plot the concentration or percentage of the intact bioconjugate remaining over time to determine the stability profile and half-life of the conjugate in plasma.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate key experimental workflows and a representative signaling pathway for an antibody-drug conjugate.
Conclusion
The choice of a bioconjugation strategy extends far beyond the this compound. By understanding the properties and performance of alternative amine-reactive groups, thiol-reactive moieties, and hydrophilic linkers, researchers can tailor their bioconjugates to meet the specific demands of their application. For applications requiring high stability, particularly in vivo, next-generation maleimides and vinyl sulfones are compelling alternatives to traditional maleimides. Similarly, TFP esters can offer advantages over NHS esters in terms of reaction efficiency. Furthermore, the development of PEG alternatives like polysarcosine and polypeptides provides new avenues to enhance the biocompatibility and performance of biotherapeutics. The careful consideration of the data and protocols presented in this guide will empower scientists and drug developers to design and synthesize more effective and safer bioconjugates for a new generation of targeted therapies and diagnostics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integral Molecular Reveals Mechanism Underlying Exquisite Specificity of Claudin 6 Therapeutic Antibody Being Developed for Solid Tumors [prnewswire.com]
- 5. ulab360.com [ulab360.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Novel development strategies and challenges for anti-Her2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Mal-amido-PEG12-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization methods for biomolecules conjugated with Mal-amido-PEG12-NHS ester, a widely used heterobifunctional crosslinker. We offer an objective comparison with alternative linkers and present detailed experimental protocols and supporting data to facilitate informed decisions in bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction to this compound
This compound is a versatile, water-soluble crosslinker featuring a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues on proteins) at a pH of 7-9 to form stable amide bonds.[1][3] The maleimide group specifically targets sulfhydryl groups (e.g., cysteine residues) at a pH of 6.5-7.5 to form a stable thioether bond.[1][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate, reduces aggregation, and can minimize steric hindrance.[4][5][6]
This linker is commonly employed in a two-step conjugation process. First, the amine-containing molecule is reacted with the NHS ester. After removing the excess linker, the sulfhydryl-containing molecule is added to react with the maleimide group.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Alternate Names | Maleimide-PEG12-NHS, Mal-PEG-SC | [3][7] |
| CAS Number | 1426151-00-9, 756525-92-5, 2101722-60-3 | [2][7][8] |
| Molecular Formula | C₃₈H₆₃N₃O₁₉ | [7][8] |
| Molecular Weight | ~865.92 g/mol | [7][8][9] |
| Spacer Arm Length | 53.3 Å | [7] |
| Purity | Typically >90-95% | [3][8] |
| Storage | -20°C, protected from moisture | [1][3][10] |
Key Characterization Methods for Conjugates
Thorough characterization is critical to ensure the identity, purity, and stability of the final bioconjugate. A multi-faceted analytical approach is required to confirm successful conjugation and quantify key quality attributes.
Table 2: Key Characterization Techniques for this compound Conjugates
| Analytical Technique | Information Obtained | Key Performance Metrics / Typical Results |
| Reverse-Phase HPLC (RP-HPLC) | Purity, separation of conjugated, unconjugated, and aggregated species. | High-resolution separation of species with different hydrophobicities. Purity is often reported as a percentage of the main peak area. |
| Size-Exclusion Chromatography (SEC-HPLC) | Quantifies aggregates, fragments, and monomeric conjugate. | Determines the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments). |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirms the molecular weight of the conjugate, verifying the addition of the linker and payload. | Observed mass should match the theoretical mass of the biomolecule + linker + payload. Can reveal different drug-to-antibody ratios (DAR). |
| SDS-PAGE | Visualizes the increase in molecular weight post-conjugation. | A clear band shift upwards compared to the unconjugated protein, indicating a successful conjugation. |
| UV/Vis Spectroscopy | Determines the concentration of the protein and the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR). | Calculation based on the absorbance at 280 nm (for protein) and a wavelength specific to the attached molecule (e.g., drug or dye). |
| Nuclear Magnetic Resonance (NMR) | Confirms the structure of the linker itself and can be used for small molecule conjugates. | Provides detailed structural information. For large bioconjugates, its use is often limited to the initial linker material.[11] |
Comparison with Alternative Crosslinkers
The choice of crosslinker is a critical parameter that influences the stability, solubility, and in vivo performance of a bioconjugate. While this compound is highly effective, several alternatives exist with distinct properties.
Table 3: Comparison of this compound with Alternative Crosslinkers
| Crosslinker Class | Example(s) | Reactive Groups | Key Features & Comparison |
| Standard Non-PEG | SMCC, Sulfo-SMCC | NHS Ester, Maleimide | Lacks a PEG spacer, making conjugates more hydrophobic and prone to aggregation compared to PEGylated linkers.[12] The thioether bond formed can be susceptible to a retro-Michael reaction, leading to deconjugation.[12] |
| PEG Linkers (Variable Length) | Mal-amido-PEG(n)-NHS (n=2, 4, 8, 24) | NHS Ester, Maleimide | Shorter or longer PEG chains can be selected to optimize solubility, flexibility, and steric hindrance for a specific application.[13] |
| More Stable Active Esters | MAL-dPEG®-TFP ester | TFP Ester, Maleimide | Tetrafluorophenyl (TFP) esters are more stable against hydrolysis in aqueous media than NHS esters, offering a wider reaction window.[13] |
| Click Chemistry Linkers | DBCO-PEG-NHS, Azide-PEG-NHS | NHS Ester, DBCO or Azide (B81097) | Enable highly specific and efficient "click" reactions (SPAAC or CuAAC) that are bio-orthogonal.[14][15] Often used for complex conjugations where amine/thiol chemistry is not suitable. |
| Next-Generation Maleimides | NGM Crosslinkers | NHS Ester, Next-Gen Maleimide | Designed to form more stable thioether bonds by promoting hydrolysis of the succinimide (B58015) ring after conjugation, which reduces the rate of the retro-Michael reaction.[12] |
| Recombinant Linkers | Azide/Thiol-functionalized recombinant linkers | Azide, Thiol | Can be produced as long, monodisperse alternatives to polydisperse PEG linkers (>5 kDa). They are biodegradable, unlike synthetic PEG.[16] |
Diagrams of Workflow and Chemistry
Visualizing the conjugation and characterization process is essential for planning and execution.
Caption: Two-step conjugation workflow for this compound.
Caption: Logical workflow for the characterization of bioconjugates.
Experimental Protocols
The following are generalized protocols that should be optimized for specific biomolecules and applications.
This protocol describes the conjugation of an amine-containing protein (e.g., antibody) to a thiol-containing small molecule drug.
Materials:
-
Amine-containing protein (1-10 mg/mL)
-
This compound
-
Thiol-containing drug
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid amine-containing buffers like Tris.[12]
-
Anhydrous DMSO or DMF[17]
-
Desalting columns[4]
Procedure:
-
Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1][10] Prepare a fresh 10 mM stock solution in anhydrous DMSO.[18]
-
Step 1: NHS Ester Reaction:
-
Purification:
-
Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer A (pH 6.5-7.5).[4] This step is crucial to prevent the linker from reacting with the thiol-drug in the next step.
-
-
Step 2: Maleimide Reaction:
-
Final Purification & Storage:
-
Purify the final conjugate from excess drug and other reaction components using dialysis, SEC, or tangential flow filtration.
-
Store the final conjugate under conditions appropriate for the protein, typically at 4°C or frozen at -80°C. For long-term storage, the addition of stabilizers like BSA and sodium azide may be considered.[18]
-
Objective: To assess the purity and heterogeneity of the final conjugate.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C4 or C8 column suitable for protein analysis
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Purified bioconjugate sample
Procedure:
-
Sample Preparation: Dilute the bioconjugate to a concentration of ~1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µg of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the absorbance at 280 nm (for protein) and a wavelength appropriate for the conjugated drug/payload.
-
-
Data Analysis: Integrate the peak areas. The purity is expressed as the percentage of the main conjugate peak relative to all other peaks. Unconjugated protein will typically elute earlier than the more hydrophobic conjugate.
Objective: To confirm the molecular weight of the final conjugate.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate HPLC column (RP or SEC)
-
Mobile phases compatible with mass spectrometry (e.g., using formic acid instead of TFA)
-
Purified bioconjugate sample
Procedure:
-
Sample Preparation: Prepare the sample as described for RP-HPLC, but ensure it is desalted if non-volatile salts were used.
-
LC Separation: Perform chromatographic separation similar to the HPLC protocol to separate different species before they enter the mass spectrometer.
-
MS Analysis:
-
Acquire mass spectra across the elution profile.
-
Deconvolute the resulting multi-charged spectra for large molecules like antibodies to obtain the zero-charge mass.
-
-
Data Analysis: Compare the observed molecular weight to the theoretical molecular weight. The mass increase should correspond to the number of linker-drug moieties attached to the protein. This allows for the determination of the drug-to-antibody ratio distribution.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]
- 3. Mal-PEG-SC, Maleimide-PEG-NHS - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 7. scbt.com [scbt.com]
- 8. precisepeg.com [precisepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. scilit.com [scilit.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. purepeg.com [purepeg.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. biotium.com [biotium.com]
A Comparative Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC) Validation
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a rapidly evolving class of biotherapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The inherent complexity of these molecules necessitates a robust suite of analytical techniques to ensure their quality, efficacy, and safety. This guide provides a detailed comparison of key analytical methods for the validation of ADCs, focusing on the determination of the Drug-to-Antibody Ratio (DAR), analysis of drug and linker distribution, and assessment of purity and stability.
Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical quality attribute (CQA) of an ADC, defining the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing therapeutic efficacy and potential toxicity. Several analytical techniques are employed to determine the average DAR and the distribution of different drug-loaded species.
Comparison of Key Analytical Techniques for DAR Analysis
| Technique | Principle | Information Provided | Throughput | Sensitivity | Accuracy/Precision | Key Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component. | Average DAR.[1][][3] | High | Low | Moderate | Simple, rapid, and requires minimal sample preparation.[][4] | Does not provide information on drug load distribution; susceptible to interference from other absorbing species.[4] |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates ADC species based on differences in hydrophobicity. The addition of a drug payload increases the hydrophobicity of the antibody. | Average DAR and drug load distribution (e.g., DAR0, DAR2, DAR4 species).[5] | Medium | Medium | High | Robust and widely used, especially for cysteine-linked ADCs; provides detailed distribution information.[4] | Not directly compatible with MS due to the use of non-volatile salts; may not be suitable for all linker-drug combinations. |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separates ADC components under denaturing conditions, often after reduction of the antibody into light and heavy chains. Coupled with MS for mass determination. | Average DAR, drug load distribution on light and heavy chains, and mass confirmation of conjugated species.[6] | Medium | High | High | Provides high-resolution separation and mass information; compatible with MS for detailed characterization.[7] | Denaturing conditions can alter the native structure; potential for drug loss during analysis. |
| Capillary Electrophoresis (CE) | Separates charged molecules in an electric field based on their electrophoretic mobility. | Purity, charge heterogeneity, and can be adapted for DAR determination.[8][9] | High (with sequential injections)[10] | High | High | High-resolution separation, minimal sample consumption, and can be coupled to MS.[11] | Sensitivity can be a limitation for certain applications without specialized techniques.[12] |
Purity and Stability Assessment
Ensuring the purity and stability of ADCs is paramount throughout their lifecycle. Key aspects to evaluate include the presence of aggregates, fragments, unconjugated antibody, and free drug, as well as the stability of the linker and the cytotoxic payload.
Comparison of Key Analytical Techniques for Purity and Stability
| Technique | Principle | Application in ADC Validation | Key Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments. | Detection and quantification of aggregates and fragments.[13][14][15] | Robust and reliable for size-based separation; non-denaturing conditions preserve the native structure. | Potential for non-specific interactions between the ADC and the column matrix, which can be mitigated by optimizing the mobile phase.[14] |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separates proteins under denaturing conditions based on their molecular weight. | Purity assessment, quantification of fragments, and analysis of heavy and light chain integrity.[8][9][16] | High resolution and automated; provides accurate molecular weight estimation. | Denaturing conditions do not reflect the native state of the ADC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Characterization of degradation products, confirmation of product identity, and analysis of linker stability.[17] | High sensitivity and specificity; provides detailed structural information. | Can be complex and requires specialized instrumentation and expertise. |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light to determine the size distribution of particles in a solution. | Detection of aggregates and assessment of colloidal stability.[18] | Rapid and non-invasive; sensitive to the presence of large aggregates. | Not a separation technique; provides an average size distribution rather than resolving individual species. |
Experimental Protocols and Workflows
Detailed and standardized protocols are essential for obtaining reliable and reproducible results in ADC validation.
Experimental Protocol: DAR Determination by HIC-HPLC
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase A starting condition.
-
Chromatographic System: An HPLC system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% v/v Isopropanol.
-
Gradient Elution:
-
0-2 min: 100% A
-
2-22 min: Linear gradient from 100% A to 100% B
-
22-25 min: 100% B
-
25-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Experimental Protocol: Purity Analysis by SEC
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Chromatographic System: An HPLC or UHPLC system with a UV detector and a SEC column suitable for monoclonal antibodies.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For some ADCs, the addition of an organic modifier like acetonitrile (B52724) may be necessary to reduce hydrophobic interactions.[14]
-
Isocratic Elution: The mobile phase composition remains constant throughout the run.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to aggregates, the monomeric ADC, and any fragments. Purity is typically expressed as the percentage of the main monomer peak relative to the total peak area.
Signaling Pathways and Logical Relationships
Understanding the mechanism of action and potential liabilities of an ADC requires mapping the relevant biological pathways and the logical relationships between its components and their effects.
Generalized ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an ADC, from systemic circulation to the induction of cell death in a target cancer cell.
This guide provides a foundational understanding of the key analytical techniques for ADC validation. The selection of the most appropriate method or combination of methods will depend on the specific characteristics of the ADC, including the antibody, linker, and cytotoxic drug, as well as the stage of development. A multi-faceted analytical approach is crucial for ensuring the development of safe and effective ADC therapeutics.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. High-throughput capillary electrophoresis analysis of biopharmaceuticals utilizing sequential injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Strategies to improve the sensitivity in capillary electrophoresis for the analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. shimadzu.com [shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. nist.gov [nist.gov]
- 17. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 18. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
The Strategic Advantage of a 12-Unit PEG Spacer in Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The optimization of linker technology is a critical determinant of therapeutic index in advanced drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs). Among the various strategies to enhance the performance of these targeted therapies, the incorporation of a polyethylene (B3416737) glycol (PEG) spacer has proven to be highly effective. This guide provides an objective comparison of ADCs featuring a 12-unit PEG (PEG12) spacer against other alternatives, supported by experimental data, to elucidate its distinct advantages in improving solubility, stability, and pharmacokinetic profiles.
Core Advantages of a 12-Unit PEG Spacer
The inclusion of a discrete 12-unit PEG spacer in the linker of a drug conjugate, especially for hydrophobic payloads, offers a multitude of benefits that collectively enhance the therapeutic potential of the molecule.[1][2] The hydrophilic and flexible nature of the PEG chain effectively shields the hydrophobic drug, leading to improved physicochemical and pharmacological properties.[3][4]
Key benefits include:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to the aggregation of ADCs, compromising their stability and manufacturability.[1] The hydrophilic PEG12 spacer improves the overall solubility of the conjugate, mitigating the risk of aggregation, even at higher drug-to-antibody ratios (DARs).[2][5]
-
Improved Pharmacokinetics: PEGylation, including the use of a PEG12 spacer, significantly enhances the pharmacokinetic (PK) profile of ADCs.[1] The PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic size and shielding it from clearance mechanisms.[2][3] This results in a longer circulation half-life, slower plasma clearance, and increased overall drug exposure (Area Under the Curve - AUC).[1][6]
-
Reduced Off-Target Toxicity: By masking the hydrophobic payload, the PEG12 spacer can reduce non-specific uptake by healthy tissues, such as the liver, thereby minimizing off-target toxicity.[1][7] Studies have shown that ADCs with PEG8 and PEG12 spacers had minimal effects on markers of liver and bone marrow toxicity compared to those with shorter or no PEG spacers.[7]
-
Enhanced Tumor Accumulation: The prolonged circulation time afforded by the PEG12 spacer allows for greater accumulation of the ADC at the tumor site, increasing the potential for therapeutic efficacy.[1]
Comparative Performance Data
Experimental data from preclinical studies consistently demonstrate the positive impact of a 12-unit PEG spacer on the pharmacokinetic parameters of ADCs. The following tables summarize key findings from comparative studies.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics in Rats
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
Data adapted from a study optimizing a glucuronide-MMAE linker, demonstrating that as PEG chain length increased, clearance slowed and exposure (AUC) increased, with performance plateauing around 8-12 PEG units.[1]
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
This data highlights that a branched or pendant configuration with two 12-unit PEG chains can be more effective at shielding the hydrophobic payload than a linear 24-unit PEG, leading to improved pharmacokinetics, especially for highly loaded ADCs.[8][9][10]
Experimental Workflows and Methodologies
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are summaries of key experimental workflows used to evaluate the performance of ADCs with PEG12 spacers.
Figure 1. Key experimental workflows for ADC characterization.
Detailed Experimental Protocols
1. Pharmacokinetic Analysis in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.[11]
-
ADC Administration: The ADC is administered as a single intravenous (IV) bolus injection, commonly through the tail vein.[12]
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours).[12]
-
Sample Processing: Plasma is isolated from blood samples by centrifugation and stored at -80°C until analysis.[12]
-
Quantification: The concentration of the total antibody and the conjugated ADC in plasma samples is determined using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the concentration-time curve (AUC) are calculated using appropriate software.[13]
2. In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and control antibodies for a period of 72-96 hours.[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[4]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the ADC concentration.
The Logic of Improved Performance with a PEG12 Spacer
The underlying principle for the enhanced performance of ADCs with a PEG12 spacer is rooted in the mitigation of the hydrophobicity of the cytotoxic payload. This initiates a cascade of favorable biophysical and pharmacokinetic events.
Figure 2. Logical flow of PEG12 spacer advantages.
Conclusion
The strategic incorporation of a 12-unit PEG spacer represents a significant advancement in the design of drug delivery systems, particularly for antibody-drug conjugates. The experimental data clearly indicates that a PEG12 spacer can substantially improve the solubility, stability, and pharmacokinetic profile of ADCs, leading to a better safety profile and potentially greater therapeutic efficacy. While the optimal linker design is specific to the antibody, payload, and target, the evidence strongly supports the consideration of a PEG12 spacer as a valuable tool for developing next-generation targeted therapies. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these promising drug conjugates.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. sciex.com [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. benchchem.com [benchchem.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the Stability of Mal-amido-PEG12-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing therapeutic efficacy and safety. This guide provides an objective comparison of the stability of Mal-amido-PEG12-NHS ester conjugates with common alternatives like those formed using succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linkers. The stability of these conjugates is paramount, as premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window[1][2].
The this compound is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide (B117702) group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The stability of the resulting conjugate is primarily determined by the chemical stability of the maleimide and NHS ester moieties, as well as the thioether and amide bonds formed upon conjugation.
Comparative Stability Analysis
The overall stability of a bioconjugate is influenced by several factors, including the intrinsic stability of the linker chemistry, the local chemical environment of the conjugation site on the biomolecule, and the in vivo environment.
Maleimide Moiety and Thioether Bond Stability:
The maleimide group reacts with sulfhydryl groups to form a thioether bond. A significant concern with traditional maleimide-based conjugates is their susceptibility to retro-Michael reactions, particularly in the presence of endogenous thiols like glutathione (B108866) and albumin, leading to deconjugation[1][3]. This can result in the premature release of the conjugated payload[3].
However, the stability of the thioether linkage can be enhanced through hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct. This ring-opening reaction forms a stable derivative that is resistant to the retro-Michael reaction[4]. Some "self-hydrolyzing" maleimides are designed to undergo rapid hydrolysis at neutral pH after conjugation, thereby increasing the in vivo stability of the conjugate[4].
NHS Ester Moiety and Amide Bond Stability:
NHS esters react with primary amines to form stable amide bonds. The primary competing reaction for NHS esters in aqueous solution is hydrolysis, which is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. The amide bond formed is generally very stable under physiological conditions.
SPDP Linker and Disulfide Bond Stability:
The SPDP linker reacts with sulfhydryl groups to form a disulfide bond. A key feature of disulfide bonds is their susceptibility to cleavage by reducing agents. This characteristic is often exploited for controlled drug release in the reducing environment inside cells. However, this also means that conjugates with disulfide bonds can be less stable in the presence of reducing agents in the bloodstream compared to thioether bonds[6].
Data Presentation
Table 1: General Stability Characteristics of Functional Groups
| Functional Group | Reactive Towards | Bond Formed | Key Stability Considerations |
| Maleimide | Sulfhydryls (-SH) | Thioether | Susceptible to retro-Michael reaction, leading to deconjugation. Stability is enhanced by hydrolysis of the succinimide ring. |
| NHS Ester | Primary Amines (-NH₂) | Amide | Prone to hydrolysis in aqueous solutions, especially at higher pH. The resulting amide bond is highly stable. |
| Pyridyl Disulfide (SPDP) | Sulfhydryls (-SH) | Disulfide | Reversible through disulfide exchange with other thiols. Cleavable in reducing environments. |
Table 2: Comparative Serum Stability of Different Linker Chemistries
| Linker Type | Bond Formed | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Conventional Maleimide | Thioether | ADC in human plasma | 7 | ~50% | [1] |
| "Bridging" Disulfide | Disulfide | ADC in human plasma | 7 | >95% | [1] |
| Thiol-ene | Thioether | ADC in human plasma | 7 | >90% | [1] |
| Phenyloxadiazole Sulfone | Sulfone | Antibody conjugate in human plasma | Not specified | Significantly more stable than maleimide conjugate | [7] |
Note: The data in Table 2 is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. The stability of this compound conjugates would be expected to be in the range of conventional maleimide linkers, but could be influenced by the PEG12 spacer.
Experimental Protocols
Protocol 1: Assessment of NHS Ester Hydrolysis Rate
Objective: To determine the rate of hydrolysis of the NHS ester moiety of this compound at different pH values.
Materials:
-
This compound
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0, 7.4, and 8.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to the phosphate buffer at the desired pH to achieve a final concentration suitable for UV-Vis analysis.
-
Immediately begin monitoring the absorbance at 260 nm over time. The release of N-hydroxysuccinimide (NHS) upon hydrolysis results in an increase in absorbance at this wavelength.
-
Calculate the half-life (t₁/₂) of the NHS ester at each pH by fitting the absorbance data to a first-order kinetic model.
Protocol 2: Assessment of Maleimide-Thiol Conjugate Stability (Retro-Michael Reaction)
Objective: To evaluate the stability of the thioether bond formed from the maleimide reaction in the presence of a competing thiol.
Materials:
-
Pre-formed maleimide-thiol conjugate (e.g., Mal-amido-PEG12-conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) or other relevant thiol
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Dissolve the maleimide-thiol conjugate in PBS to a known concentration.
-
Add a molar excess of glutathione to the conjugate solution. A typical concentration is 5-10 mM to mimic physiological conditions.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Analyze the aliquots by HPLC to quantify the amount of intact conjugate and any deconjugated products.
-
Calculate the half-life of the conjugate under these conditions.
Protocol 3: Long-Term Stability Assessment of the Full Conjugate in Serum
Objective: To determine the overall stability of the this compound conjugate in a biologically relevant matrix.
Materials:
-
Purified bioconjugate
-
Human or animal serum
-
Incubator at 37°C
-
Analytical method to quantify the intact conjugate (e.g., ELISA, LC-MS)
Procedure:
-
Spike the bioconjugate into the serum at a relevant concentration.
-
Incubate the serum samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours, and weekly), collect aliquots of the serum samples.
-
Store the aliquots frozen at -80°C until analysis.
-
Analyze the samples using a validated method to determine the concentration of the intact conjugate. This could involve an ELISA that specifically recognizes both components of the conjugate or an LC-MS method to measure the intact mass of the conjugate.
-
Plot the percentage of intact conjugate remaining over time to determine the stability profile.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity Analysis of Mal-amido-PEG12-NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity and quality of crosslinking reagents are paramount to ensure the efficacy, safety, and reproducibility of their work. Mal-amido-PEG12-NHS ester is a widely used heterobifunctional crosslinker, prized for its ability to connect amine- and thiol-containing molecules. This guide provides a comprehensive comparison of the purity analysis of this compound with common alternatives, supported by experimental data and detailed methodologies.
Understanding the Compound: this compound
This compound is a molecule composed of three key functional components: a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, while the NHS ester reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins. The PEG12 spacer enhances the solubility and flexibility of the linker and the resulting conjugate.
Purity Analysis: A Multi-faceted Approach
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of PEGylated compounds. Reversed-phase HPLC (RP-HPLC) is often employed to separate the target compound from any impurities. The use of a Charged Aerosol Detector (CAD) is particularly advantageous for PEG-containing molecules as it provides a more uniform response compared to UV detection, which can be insensitive to the PEG chain.
Table 1: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and/or Charged Aerosol Detection (CAD) |
| Expected Purity | >95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The spectra provide detailed information about the different proton and carbon environments within the molecule, allowing for verification of the maleimide, PEG, and NHS ester moieties.
Table 2: Key ¹H NMR Signal Assignments for this compound
| Chemical Shift (δ) ppm | Protons |
| ~6.7 | Maleimide (CH=CH) |
| ~3.6 | PEG backbone (-CH₂CH₂O-) |
| ~2.8 | Succinimide ring (-COCH₂CH₂CO-) |
| ~2.5, ~3.8 | Protons adjacent to amide and ester linkages |
Mass Spectrometry (MS)
Comparison with Alternative Linkers
The choice of a crosslinker often depends on the specific application and desired properties of the final bioconjugate. Key alternatives to this compound include linkers with different PEG chain lengths and those with alternative amine-reactive groups.
Impact of PEG Linker Length
The length of the PEG spacer can significantly impact the properties of the resulting bioconjugate, including its solubility, stability, pharmacokinetics, and efficacy.[5][6]
Table 3: Comparison of Mal-amido-PEGn-NHS Esters with Varying PEG Lengths
| Linker | Molecular Weight | Key Considerations |
| Mal-amido-PEG4-NHS | 513.50 g/mol | Shorter linker, may be suitable for applications requiring a more rigid connection. |
| Mal-amido-PEG8-NHS | 689.71 g/mol | Intermediate length, offering a balance of flexibility and size. |
| Mal-amido-PEG12-NHS | 865.92 g/mol | Standard length, widely used with well-characterized properties. |
| Mal-amido-PEG24-NHS | 1394.56 g/mol [7] | Longer linker, can enhance solubility and reduce aggregation of hydrophobic payloads.[5] |
Alternative Amine-Reactive Groups: NHS vs. TFP Esters
While NHS esters are widely used, they are susceptible to hydrolysis in aqueous solutions, particularly at higher pH.[8] Tetrafluorophenyl (TFP) esters offer an alternative with greater stability towards hydrolysis, which can lead to higher conjugation efficiencies.[9]
Table 4: Comparison of NHS and TFP Ester Performance
| Feature | NHS Ester | TFP Ester |
| Reactivity | High | High |
| Stability in Aqueous Solution | Prone to hydrolysis, especially at pH > 8 | More stable towards hydrolysis than NHS esters |
| Optimal Reaction pH | 7.0 - 8.0 | 7.5 - 8.5 |
| Byproduct | N-hydroxysuccinimide (NHS) | 2,3,5,6-Tetrafluorophenol (TFP) |
Experimental Protocols
General Protocol for HPLC Purity Analysis
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the HPLC system.
-
Elution: Run the gradient program as described in Table 1.
-
Detection and Analysis: Monitor the elution profile using UV and/or CAD detectors. Integrate the peak areas to determine the purity of the compound.
General Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Processing and Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the peaks. Compare the chemical shifts and integration values with the expected structure.
General Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µM) in a suitable solvent for infusion, such as acetonitrile/water (50:50) with 0.1% formic acid.
-
Infusion: Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and other relevant adducts.
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and the relationship between the key components of the crosslinker.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Functional components of the this compound crosslinker.
By employing a combination of these analytical techniques and considering the properties of alternative linkers, researchers can confidently select and verify the quality of their bioconjugation reagents, leading to more reliable and reproducible results in their drug development and research endeavors.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Maleimide Linkers | BroadPharm [broadpharm.com]
- 3. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]
- 4. Mal-PEG12-NHS ester, 2669737-09-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Heterobifunctional Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional crosslinker is a critical step in the development of antibody-drug conjugates (ADCs), diagnostic assays, and tools for studying protein-protein interactions. These reagents possess two different reactive groups, enabling the sequential and controlled conjugation of distinct biomolecules, thereby minimizing the formation of unwanted homodimers or polymers.[1] This guide provides an objective comparison of commonly used heterobifunctional crosslinkers, with a focus on amine-to-sulfhydryl reactive linkers, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Amine-to-Sulfhydryl Crosslinkers
The most widely utilized heterobifunctional crosslinkers target primary amines (e.g., lysine (B10760008) residues) and sulfhydryl groups (e.g., cysteine residues). Among these, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), are prominent examples.[2][3] Their performance is primarily distinguished by their solubility, which dictates their handling and potential effects on protein stability.[2]
Table 1: Comparative Performance of SMCC and Sulfo-SMCC
| Feature | SMCC | Sulfo-SMCC | References |
| Solubility in Aqueous Buffers | Insoluble; requires an organic co-solvent (e.g., DMSO, DMF) for initial dissolution. | Soluble in water and aqueous buffers up to approximately 10 mM. | [2][4] |
| Reaction Environment | Requires the use of organic solvents for initial dissolution, which may impact protein stability and activity. | Aqueous buffers, avoiding the need for organic solvents that can denature proteins. | [2][5] |
| Potential for Protein Precipitation | The use of organic solvents can increase the risk of antibody precipitation, especially at higher concentrations. | Reduced risk of protein aggregation and precipitation due to its high water solubility. | [2] |
| Hydrolysis Rate of Maleimide (B117702) Group | The cyclohexane (B81311) ring provides stability, but it is more susceptible to hydrolysis than Sulfo-SMCC. | Less prone to hydrolysis; no decomposition observed at pH 7 and 30°C within 6 hours. | [2][4] |
| Conjugation Efficiency | Generally high, but may be influenced by the presence of organic solvents. | Generally high, with the added benefit of a more straightforward reaction setup in a fully aqueous environment. | [2][3] |
Stability of the Thioether Bond
A critical consideration for amine-to-sulfhydryl crosslinkers that utilize a maleimide group is the stability of the resulting thioether bond. This bond can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the cellular environment, which can lead to deconjugation.[6] The stability of the linker is paramount for applications such as ADCs, where premature release of the cytotoxic payload can lead to off-target toxicity.[6]
The antibody-drug conjugate Trastuzumab emtansine (T-DM1 or Kadcyla®), which utilizes a linker derived from SMCC, demonstrates a half-life of approximately 3.5 to 4.56 days in vivo.[7][8] This indicates a relatively stable linkage under physiological conditions.
Table 2: In Vitro Stability and In Vivo Half-Life of Maleimide-Based Conjugates
| Conjugate | Condition | Half-life | References |
| Trastuzumab emtansine (T-DM1) | In vivo (rats) | 4.56 ± 1.11 days | [7] |
| Trastuzumab emtansine (T-DM1) | In vivo (human) | ~3.5-4 days | [8] |
| Model N-ethylmaleimide (NEM) conjugates with various thiols | In vitro (in the presence of glutathione) | 3.1 to 258 hours | [4] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC/Sulfo-SMCC
This protocol describes the conjugation of a thiol-containing drug to an antibody using either SMCC or Sulfo-SMCC.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
SMCC or Sulfo-SMCC
-
Anhydrous DMSO or DMF (for SMCC)
-
Thiol-containing drug
-
Desalting columns
-
Quenching reagent (e.g., L-cysteine)
Procedure:
Step 1: Antibody Activation
-
For SMCC: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2]
-
For Sulfo-SMCC: Prepare a fresh solution of Sulfo-SMCC in water or an appropriate aqueous buffer.[5]
-
Add a 10- to 20-fold molar excess of the crosslinker solution to the antibody solution.[2]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2]
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS).[2]
Step 2: Conjugation to Thiol-Containing Drug
-
Add the thiol-containing drug to the maleimide-activated antibody solution. A molar excess of the drug is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted drug and other byproducts.[2]
Quantification of Conjugation Efficiency:
The efficiency of the conjugation can be determined by quantifying the amount of unreacted maleimide groups after the initial antibody activation step or by analyzing the final conjugate.[9] This can be achieved using colorimetric assays with reagents like 4,4'-dithiodipyridine (DTDP) or through analytical techniques such as HPLC and mass spectrometry to determine the drug-to-antibody ratio (DAR).[9][10]
Protocol 2: Co-Immunoprecipitation with Chemical Crosslinking to Study Protein-Protein Interactions
This protocol outlines a general workflow for using a heterobifunctional crosslinker to stabilize protein-protein interactions prior to immunoprecipitation (IP). This example focuses on the interaction between the Epidermal Growth Factor Receptor (EGFR) and Growth factor receptor-bound protein 2 (Grb2).
Materials:
-
Cell lysate containing the target proteins (EGFR and Grb2)
-
Heterobifunctional crosslinker (e.g., Sulfo-SMCC)
-
Primary antibody against the target protein (e.g., anti-EGFR)
-
Protein A/G magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Quenching buffer (e.g., Tris-HCl)
Procedure:
-
Cell Lysis: Lyse cells expressing the target proteins in a suitable lysis buffer to release cellular proteins.
-
Crosslinking: Add the heterobifunctional crosslinker (e.g., Sulfo-SMCC) to the cell lysate to a final concentration of 0.5-2 mM. Incubate for 30 minutes at room temperature or 2 hours on ice.[11]
-
Quenching: Stop the crosslinking reaction by adding a quenching buffer.
-
Immunoprecipitation:
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the crosslinked protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the interacting protein (e.g., anti-Grb2) to confirm the co-immunoprecipitation of the complex.
Visualizations
Caption: Experimental workflow for a two-step antibody-drug conjugation.
Caption: Simplified EGFR signaling pathway highlighting Grb2 recruitment.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. store.sangon.com [store.sangon.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. onclive.com [onclive.com]
- 9. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to Mal-amido-PEG12-NHS Ester Efficacy
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the in vivo efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapies. This guide provides a comprehensive comparison of Mal-amido-PEG12-NHS ester, a heterobifunctional linker, with other common alternatives, supported by available experimental data and detailed methodologies.
Unveiling the Structure: this compound
This compound is a chemical tool designed to connect a targeting moiety, such as an antibody, to a therapeutic payload. It features three key components: a maleimide (B117702) group that reacts with thiol groups (e.g., on cysteine residues of a protein), a 12-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and improves pharmacokinetics, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues of a protein).
Performance in Focus: A Comparative Analysis
Table 1: In Vivo Performance Comparison of Linkers in Antibody-Drug Conjugates
| Feature | This compound (Inferred) | SMCC (Non-PEG) | Self-Stabilizing Maleimide |
| In Vivo Stability | Moderate; susceptible to retro-Michael reaction leading to payload loss, though the PEG chain may offer some steric hindrance. | Low to Moderate; the thiosuccinimide bond is reversible in the presence of thiol-containing species like albumin. | High; engineered to rapidly hydrolyze the succinimide (B58015) ring, preventing the retro-Michael reaction and payload shedding. |
| Pharmacokinetics | Improved; the hydrophilic PEG12 spacer is expected to increase solubility, reduce aggregation, and prolong circulation half-life compared to non-PEG linkers. | Standard; may lead to aggregation with hydrophobic payloads, resulting in faster clearance. | Improved; the enhanced stability leads to a longer circulation time of the intact ADC. |
| Therapeutic Index | Potentially enhanced due to improved pharmacokinetics, which may lead to better tumor accumulation and reduced off-target toxicity. | Limited by potential premature drug release, which can cause systemic toxicity and reduce the amount of payload delivered to the tumor. | Enhanced; improved stability minimizes off-target toxicity and maximizes on-target delivery, leading to a wider therapeutic window. |
| In Vivo Efficacy | Expected to be superior to SMCC due to longer exposure, but potentially compromised by linker instability. | Can be effective, but efficacy may be limited by payload deconjugation and rapid clearance. | Demonstrates superior anti-tumor activity in preclinical models due to sustained payload delivery. |
Table 2: Quantitative In Vivo Stability Data for Maleimide-Based Linkers
| Linker Type | ADC Construct | Animal Model | Payload Retention after 7 days | Reference |
| Conventional Maleimide (mc) | anti-CD30-mc-MMAE | Rat | ~30% | [1] |
| Self-Stabilizing Maleimide (DPR) | anti-CD30-DPR-MMAE | Rat | >80% | [1] |
The Instability Challenge: The Retro-Michael Reaction
A key consideration for maleimide-based linkers is their susceptibility to deconjugation in the bloodstream through a retro-Michael reaction. This process is particularly relevant in the presence of thiol-containing molecules like albumin, leading to premature release of the cytotoxic payload and potential off-target toxicity.
Caption: Instability of Maleimide Linkers in Plasma.
Experimental Corner: Protocols for Evaluation
Detailed methodologies are crucial for the accurate assessment of in vivo performance. Below are representative protocols for key experiments.
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Tumor Implantation:
-
Culture a relevant cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer) in appropriate media.
-
Implant 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude).
-
Allow tumors to reach a volume of approximately 150-200 mm³.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, ADC with this compound, ADC with a comparator linker).
-
Administer a single intravenous (IV) dose of the ADCs (e.g., 1-5 mg/kg).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size or at a set time point.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
-
Generate survival curves using the Kaplan-Meier method.
-
Protocol 2: Pharmacokinetic Study in Rodents
-
Animal Model and Dosing:
-
Use healthy rodents (e.g., female BALB/c mice, 6-8 weeks old).
-
Administer a single IV dose of the ADC (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples via tail vein or retro-orbital bleeding at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).
-
-
Sample Processing and Analysis:
-
Isolate plasma from the blood samples.
-
Quantify the concentration of the total antibody and the conjugated ADC in the plasma using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for the comparative in vivo evaluation of different ADC linkers.
Caption: Workflow for ADC Linker Comparison.
Conclusion: Balancing Stability and Pharmacokinetics
The selection of an appropriate linker is a multifaceted decision that requires a careful balance between stability, pharmacokinetics, and therapeutic efficacy. While this compound offers the advantage of a hydrophilic PEG spacer to improve the pharmacokinetic profile of a conjugate, its maleimide chemistry presents a potential liability due to in vivo instability. For applications requiring high in vivo stability and a wider therapeutic window, alternative linker technologies, such as self-stabilizing maleimides, may offer a superior performance profile. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of next-generation targeted therapeutics.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-amido-PEG12-NHS Ester
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Mal-amido-PEG12-NHS ester, including operational plans and disposal protocols. Adherence to these procedures is critical for mitigating risks and ensuring the integrity of your research.
This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. The maleimide group reacts with sulfhydryl groups, while the NHS ester reacts with primary amines.[1] This reactivity, while valuable for bioconjugation, necessitates careful handling to prevent unintended reactions and ensure safety.
Essential Safety Information
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. The following table summarizes the required PPE and handling precautions.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. Double-gloving is recommended for direct handling.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 dust mask | Recommended when handling the solid powder to prevent inhalation.[3] |
| Work Area | Certified chemical fume hood | All handling of the solid compound should be performed in a fume hood to minimize inhalation exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for both safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound at -20°C in a dry, inert atmosphere, protected from light and moisture.[1]
-
Keep the container tightly sealed.
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.
-
Weigh the desired amount of the solid compound in a chemical fume hood using appropriate tools to minimize dispersal.
3. Dissolution and Handling:
-
Dissolve the required amount of the reagent immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers, as the NHS ester moiety readily hydrolyzes.
-
For dissolution, use an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
When handling solutions, always wear appropriate PPE.
4. Experimental Use:
-
The maleimide group reacts with thiols at a pH range of 6.5-7.5, while the NHS ester reacts with primary amines at a pH of 7-9.
-
Avoid buffers containing primary amines (e.g., Tris) or thiols if they are not the intended reactants.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items like pipette tips, microfuge tubes, and gloves, should be collected in a designated and clearly labeled solid hazardous waste container.[3][4] Do not dispose of the solid powder in the regular trash.[3]
-
Liquid Waste: Collect all concentrated stock solutions and dilute aqueous solutions containing this compound in a sealed, labeled hazardous waste container.[3][4] Never dispose of solutions down the drain.[3]
-
Glassware Decontamination: Decontaminate all glassware that has come into contact with the compound using a suitable laboratory detergent followed by thorough rinsing. The initial rinse should be collected as hazardous waste.[3]
Deactivation of Maleimide Moiety (Recommended):
-
Before final disposal, it is good practice to deactivate the reactive maleimide group. This can be achieved by reacting the waste solution with a molar excess of a thiol-containing compound, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT).
-
This deactivation step should be performed in a chemical fume hood.
-
The resulting deactivated solution should still be disposed of as hazardous chemical waste.[2]
Waste Pickup:
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. Ensure all waste containers are properly labeled with the contents.[2]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
